1,3,4,5-Tetrahydrobenzo[cd]indazole
Description
Properties
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCCSVOPLEZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=NNC(=C23)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3,4,5-Tetrahydrobenzo[cd]indazole chemical structure and properties
Disclaimer: This technical guide addresses the chemical structure and properties of 1,3,4,5-Tetrahydrobenzo[cd]indazole. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed that detailed experimental and biological data for this specific compound is exceptionally limited in publicly accessible scientific databases. Therefore, this guide summarizes the available information and provides a general overview of the broader class of indazole compounds for contextual understanding.
Core Compound Identification
Chemical Name: this compound
CAS Number: 65832-15-7
Molecular Formula: C₁₀H₁₀N₂
Chemical Structure
The chemical structure of this compound is a tricyclic system where a dihydropyrazole ring is fused to a tetralone-like backbone.
Figure 1: 2D representation of this compound.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 158.2 g/mol | Vendor Data |
| Melting Point | 120-121 °C | Vendor Data |
| Boiling Point | 365.0 ± 11.0 °C (Predicted) | Vendor Data |
| Purity | Typically ≥ 96% | [1] |
Synthesis and Experimental Protocols
A detailed, experimentally verified synthesis protocol for this compound is not described in the surveyed scientific literature. However, general synthetic strategies for related tetrahydroindazole cores often involve the condensation of a cyclic β-diketone or a related precursor with hydrazine or a substituted hydrazine.
General Synthetic Approach for Tetrahydroindazoles
A plausible, though unverified, synthetic route could involve the reaction of a bicyclic diketone with hydrazine hydrate, as depicted in the conceptual workflow below.
Caption: Conceptual workflow for tetrahydroindazole synthesis.
Note: This represents a generalized approach and has not been experimentally validated for the specific target compound.
Biological Activity and Signaling Pathways
There is no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound in the reviewed literature.
However, the broader class of indazole and tetrahydroindazole derivatives is known to exhibit a wide range of pharmacological activities.[2][3] These include, but are not limited to:
-
Anti-inflammatory effects: Some indazole derivatives are known to inhibit inflammatory pathways.[3]
-
Anticancer properties: The indazole scaffold is a core component of several kinase inhibitors used in cancer therapy.[2]
-
Central Nervous System (CNS) activity: Certain tetrahydroindazoles have been investigated as ligands for sigma receptors, which are implicated in various CNS disorders.
Due to the absence of specific biological data for this compound, no signaling pathway or experimental workflow diagrams can be provided at this time.
Spectral Data
No experimental spectral data, such as ¹H NMR, ¹³C NMR, or mass spectrometry, for this compound are available in the public domain. For researchers who successfully synthesize this compound, standard analytical techniques would be required for its characterization.
Conclusion
This compound is a known chemical entity with a defined structure and CAS number. However, it remains a poorly characterized compound in the scientific literature. The lack of published data on its synthesis, spectral properties, and biological activity suggests that it is a novel or under-investigated molecule. Researchers interested in this compound would need to undertake its synthesis and subsequent characterization and biological screening to elucidate its properties and potential applications. The information provided on the general class of indazoles may offer a starting point for such investigations.
References
Synthesis of Tetrahydrobenzo[cd]indazole Scaffolds and Their Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of tetrahydro-benzo-fused indazoles, with a particular focus on methodologies applicable to the synthesis of 1,3,4,5-tetrahydrobenzo[cd]indazole and its derivatives. While direct and detailed synthetic protocols for the this compound core are not extensively reported in publicly available literature, this guide details the synthesis of closely related and isomeric structures, such as 4,5-dihydro-1H-benzo[g]indazole and other tetrahydroindazoles. These methodologies provide a strong foundation for the rational design and synthesis of the benzo[cd]indazole framework. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction to the Tetrahydrobenzo[cd]indazole Scaffold
Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The fusion of a benzene ring to the indazole core to form benzo-fused indazoles, and the subsequent partial or complete saturation of the carbocyclic ring to yield tetrahydro-derivatives, allows for fine-tuning of the molecule's three-dimensional structure and physicochemical properties. This modulation is critical for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.
The this compound scaffold represents a unique and rigid tricyclic system that is of considerable interest for the development of novel therapeutics. Its constrained conformation can provide high selectivity for specific biological targets. This guide will focus on providing practical synthetic strategies for accessing this and related tetrahydro-benzo-fused indazole systems.
Synthetic Strategies for Tetrahydro-Benzo-Fused Indazoles
The synthesis of tetrahydro-benzo-fused indazoles typically involves the construction of the pyrazole ring onto a pre-existing partially saturated bicyclic system or the modification of a fully aromatic benzo[cd]indazole. Given the limited direct literature on this compound, this section details the synthesis of the closely related 4,5-dihydro-1H-benzo[g]indazole and other relevant tetrahydroindazoles.
Synthesis of 4,5-dihydro-1H-benzo[g]indazole Derivatives
A prevalent method for the synthesis of 4,5-dihydro-1H-benzo[g]indazoles involves the condensation of a hydrazine derivative with a substituted α-tetralone precursor.
Diagram 1: General Synthesis of 4,5-dihydro-1H-benzo[g]indazoles
Caption: A two-step synthesis of 4,5-dihydro-1H-benzo[g]indazoles.
-
Step 1: Synthesis of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
-
A mixture of α-tetralone (1.46 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 2% aqueous sodium hydroxide (20 mL) is stirred at room temperature for 3 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the product.
-
-
Step 2: Synthesis of 3-(4-fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole.
-
A solution of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (2.52 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 5 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
-
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| α-Tetralone, 4-Fluorobenzaldehyde | 2% aq. NaOH | Room Temp, 3h | (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Not Specified | [4] |
| 2-(4-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, Hydrazine Hydrate | Glacial Acetic Acid | Reflux, 5h | 3-(4-fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole | Not Specified | [4] |
Synthesis of Tetrahydroindazole-Based Sigma-2 Receptor Ligands
A series of potent and selective sigma-2 receptor ligands have been developed based on a tetrahydroindazole scaffold. The synthesis involves the construction of a core intermediate which is then further functionalized.
Diagram 2: Synthesis of a Tetrahydroindazole Core
Caption: Formation of a key carboxylic acid intermediate for tetrahydroindazole synthesis.
-
To a solution of the tetrahydroindazole carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.1 M) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv.) and hydroxybenzotriazole (HOBT, 1.0 equiv.).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The desired amine (1.0 equiv.) and triethylamine (TEA, 1.1 equiv.) are then added.
-
The mixture is stirred at room temperature for 8 hours, then diluted with DCM and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Carboxylic Acid Precursor | Amine | Product | Yield (%) | Sigma-2 Ki (nM) | Reference |
| 1'-propyl-1',4',6',7'-tetrahydrospiro[[5][6]dioxolane-2,5'-indazole]-3'-carboxylic acid | N,N-dimethylamine | N,N-dimethyl-1'-propyl-1',4',6',7'-tetrahydrospiro[[5][6]dioxolane-2,5'-indazole]-3'-carboxamide | 44 | 15.6 | [7] |
| 1'-propyl-1',4',6',7'-tetrahydrospiro[[5][6]dioxolane-2,5'-indazole]-3'-carboxylic acid | Piperidine | Piperidin-1-yl(1-propyl-1,4,6,7-tetrahydrospiro[indazole-5,2'-[5][6]dioxolan]-3-yl)methanone | 67 | 1.8 | [7] |
Biological Activity and Signaling Pathways
Several derivatives of tetrahydro-benzo-fused indazoles have shown significant biological activity. For instance, derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole have been reported to possess antibacterial and antiproliferative activities.[2][8]
The tetrahydroindazole-based ligands discussed in section 2.2 are potent and selective modulators of the sigma-2 receptor (TMEM97).[7][9] The sigma-2 receptor is implicated in various cellular processes and is overexpressed in proliferating cells, including cancer cells.[5][10]
Diagram 3: Simplified Sigma-2 Receptor Signaling
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.niif.hu [epa.niif.hu]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole containing quinoxaline derivatives as novel EGFR/HER-2 dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Mechanism of Action: A Technical Guide to 1,3,4,5-Tetrahydrobenzo[cd]indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4,5-tetrahydrobenzo[cd]indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential across a range of therapeutic areas. While the mechanism of action for the parent compound is not extensively characterized, its derivatives have been the subject of in-depth studies, revealing key interactions with cellular signaling pathways. This technical guide consolidates the current understanding of the core mechanisms of action for these derivatives, focusing on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and as ligands for the sigma-2 (σ2) receptor.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A prominent mechanism of action for certain tetrahydroindazole derivatives is the inhibition of CDK2, a key regulator of cell cycle progression.[1] The CDK2/cyclin A complex, in particular, is crucial for DNA synthesis and the G1- to S-phase checkpoint.[1] Inhibition of this complex can lead to cell cycle arrest and is a promising strategy for cancer chemotherapy.[1]
Molecular Mechanism
Tetrahydroindazole derivatives have been identified as ATP-competitive inhibitors of the CDK2/cyclin A complex.[1] This indicates that they bind to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.[1] Computational analyses suggest a potential binding site at the interface between CDK2 and its cyclin partner.[1]
Quantitative Data for CDK2 Inhibition
The following table summarizes the inhibitory activity of representative tetrahydroindazole derivatives against CDK2.
| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) |
| Hit Compound 3 | CDK2/cyclin A | Kinase Assay | 2.3 ± 0.2 | - |
| Analogue 53 | CDK2/cyclin A | Kinase Assay | - | Improved 2- to 10-fold vs. Hit 3 |
| Analogue 59 | CDK2/cyclin A | Kinase Assay | - | Improved 2- to 10-fold vs. Hit 3 |
Data extracted from a high-throughput screen and subsequent analogue development.[1]
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the phosphorylated CDK2/cyclin A complex.
Materials:
-
Recombinant human CDK2/cyclin A complex
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ATP
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Histone H1 (as substrate)
-
Test compounds (dissolved in DMSO)
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Kinase buffer (e.g., MOPS, pH 7.0, EDTA, MgCl2)
-
33P-γ-ATP
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CDK2/cyclin A complex, Histone H1, and kinase buffer.
-
Add varying concentrations of the test compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 40 minutes).
-
Stop the reaction by spotting the mixture onto filter mats.
-
Wash the filter mats extensively to remove unincorporated 33P-γ-ATP.
-
Measure the amount of incorporated 33P in the Histone H1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
For Ki determination, perform steady-state kinetic analysis with varying concentrations of both the inhibitor and ATP.
Sigma-2 (σ2) Receptor Ligand Activity
Derivatives of the tetrahydroindazole scaffold have also been identified as potent and selective ligands for the sigma-2 (σ2) receptor.[2] The σ2 receptor, now identified as the transmembrane protein TMEM97, is implicated in various CNS disorders and cancer.[2] Ligands for this receptor are valuable as molecular probes and potential therapeutic agents.[2]
Molecular Interaction
The precise downstream signaling of the σ2 receptor is still under investigation, but it is known to be localized to several organelles, including the endoplasmic reticulum.[2] Tetrahydroindazole-based ligands bind to this receptor with high affinity, and structure-activity relationship (SAR) studies have led to the development of a pharmacophore model to guide further optimization.[2]
Quantitative Data for Sigma Receptor Binding
The following table presents the binding affinities of representative tetrahydroindazole derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 7a | 1576 | 2193 | 0.72 |
| 7b | >10000 | 1019 | >9.8 |
| 7l | >10000 | 31.6 | >316 |
| 7m | >10000 | 19.9 | >502 |
| 7s | >10000 | 5.0 | >2000 |
Data from radioligand binding assays.[2]
Experimental Protocol: Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.
Materials:
-
Cell membranes expressing the target sigma receptor (e.g., from transfected cell lines or guinea pig brain for σ2).
-
Radioligand (e.g., [3H]-(+)-pentazocine for σ1, [3H]-ditolylguanidine with a masking concentration of unlabeled (+)-pentazocine for σ2).
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Test compounds (dissolved in DMSO).
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Binding buffer (e.g., Tris-HCl, pH 8.0).
-
Non-specific binding determinator (e.g., haloperidol).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, radioligand, and binding buffer.
-
Add varying concentrations of the test compound or vehicle (DMSO).
-
To determine non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Evolving Landscape of Tetrahydrobenzo[cd]indazoles: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4,5-tetrahydrobenzo[cd]indazole core represents a unique and rigid tetracyclic scaffold that has recently garnered attention within the medicinal chemistry landscape. While comprehensive biological data on this specific isomer remains nascent, the broader class of tetrahydrobenzo- and tetrahydro-indazole derivatives has demonstrated significant potential across a range of therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of structurally related compounds, offering valuable insights for researchers engaged in the exploration of this novel chemical space. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further investigation and drug discovery efforts.
Introduction
Indazole and its derivatives are well-established pharmacophores, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] The incorporation of a partially saturated carbocyclic ring, as seen in tetrahydro-indazole structures, imparts a three-dimensional character that can enhance target binding and improve pharmacokinetic properties. The specific constrained topology of the this compound isomer suggests potential for high-affinity and selective interactions with various biological targets. This guide will synthesize the available data on related tetrahydro-indazole compounds to build a foundational understanding of the potential biological activities of this emerging scaffold.
Biological Activities of Tetrahydro-Indazole Derivatives
Research into various isomers of tetrahydro-indazoles has revealed a spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and neurological applications.
Anticancer Activity
Several studies have highlighted the potent anti-proliferative effects of tetrahydro-indazole derivatives against various cancer cell lines.
A series of indazole derivatives, including those with a tetrahydro-scaffold, have been evaluated for their in vitro antiproliferative activity. For instance, compound 2f , a substituted indazole derivative, demonstrated potent growth inhibitory activity against several cancer cell lines.[1] Treatment of the 4T1 breast cancer cell line with this compound inhibited cell proliferation and colony formation, and induced apoptosis in a dose-dependent manner.[1] This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[1] Furthermore, it led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1]
Another area of interest is the inhibition of cyclin-dependent kinases (CDKs). A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as an inhibitor of the CDK2/cyclin A complex. Subsequent optimization led to analogues with improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2/cyclin A1, E, and O.
Antimicrobial Activity
The antibacterial and antifungal potential of tetrahydro-indazole derivatives has also been explored.
Derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused with carbothioamide have been reported as antibacterial agents. One of the most potent compounds in this series exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus.[4] Molecular docking studies suggested that this activity was due to the inhibition of DNA gyrase.[4]
Neurological and Other Activities
Tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system (CNS) disorders and cancer.[5] Additionally, certain 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives have been evaluated for dopaminergic activity, with the 1-phenyl substituted compound showing an ED50 value of 3.5 mg/kg.[6]
Some indazole derivatives are also known to act as activators of soluble guanylate cyclase (sGC) and inhibitors of 5-lipoxygenase (5-LOX), suggesting potential applications in cardiovascular and inflammatory diseases.[7]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various tetrahydro-indazole derivatives from the cited literature.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 2f | 4T1 | 0.23 - 1.15 | [1] |
Table 2: Antibacterial Activity of Tetrahydro-benzo[g]indazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 62 | S. aureus | 3.125 | [4] |
Table 3: Dopaminergic Activity of Tetrahydro-indazole Derivatives
| Compound | Activity | ED50 (mg/kg) | Reference |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Dopaminergic | 3.5 | [6] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to facilitate reproducibility and further research.
Synthesis of Tetrahydroindazole-based Sigma-2 Receptor Ligands[5]
A representative synthetic protocol for a tetrahydroindazole derivative is as follows:
-
Acylation: To a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF cooled to -78°C under a nitrogen atmosphere, LDA is added. After stirring for 15 minutes, diethyl oxalate is added in portions. The reaction is gradually warmed to room temperature and stirred for 16 hours. The reaction is quenched with 1N HCl, and the product is extracted with EtOAc.
-
Indazole Formation: The product from the previous step is dissolved in EtOH, and propylhydrazine dihydrochloride and K2CO3 are added. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is redissolved in EtOAc and water for extraction.
-
Ester Hydrolysis: The resulting ester is dissolved in EtOH, and a 2M solution of NaOH is added. The mixture is stirred at room temperature for 4 hours. The EtOH is evaporated, and the aqueous mixture is washed with diethyl ether. The pH of the aqueous layer is adjusted to 5-6, and the product is extracted with EtOAc.
-
Amide Coupling: The carboxylic acid is coupled with a desired amine (e.g., dimethylamine or piperidine) to form the corresponding amide.
-
Deprotection: The ketal protecting group is removed using 3N HCl to yield the final ketone.
-
Reductive Amination: The ketone is then subjected to reductive amination with a selected amine to introduce further diversity.
In Vitro Antiproliferative Activity Assay[1]
-
Cell Culture: Cancer cell lines (e.g., 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Apoptosis Assay by Flow Cytometry[1]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the biological activity of tetrahydro-indazole derivatives.
Signaling Pathways
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Spectroscopic and Structural Analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and structural characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole, a heterocyclic compound of interest. Due to the limited availability of specific experimental data in public databases, this guide presents expected spectroscopic characteristics based on related structures and outlines the standard methodologies for their acquisition.
Predicted Spectroscopic Data
The expected spectroscopic data for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar indazole and tetrahydroindazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~4.5-5.0 | t | 2H | CH₂ adjacent to N |
| ~2.8-3.2 | t | 2H | CH₂ in aliphatic ring |
| ~2.0-2.5 | m | 2H | CH₂ in aliphatic ring |
| ~8.0-10.0 | br s | 1H | NH proton |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~110-140 | Aromatic carbons |
| ~140-150 | Quaternary aromatic carbons |
| ~45-55 | CH₂ adjacent to N |
| ~20-30 | Aliphatic CH₂ carbons |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2800-3000 | Medium | Aliphatic C-H stretch |
| ~1600-1650 | Medium | C=C aromatic stretch |
| ~1450-1550 | Strong | C=N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M-N₂]⁺ |
| 129 | Medium | [M-N₂H]⁺ |
| 103 | Medium | Loss of aliphatic fragment |
| 77 | Medium | Phenyl fragment |
Experimental Protocols
The acquisition of the spectroscopic data presented above would typically follow these standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence is standard to simplify the spectrum. Further structural information can be obtained using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier-transform infrared) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum, which provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically shows a prominent molecular ion peak.
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions versus their relative abundance.
Visualizations
To aid in the understanding of the processes involved in the spectroscopic analysis and the structural features of the molecule, the following diagrams are provided.
An In-depth Technical Guide to 1,3,4,5-Tetrahydrobenzo[cd]indazole: Discovery, History, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1,3,4,5-Tetrahydrobenzo[cd]indazole. While the specific discovery and detailed history of this particular isomer are not extensively documented in readily available literature, this guide synthesizes information on the broader indazole class to provide historical context and likely synthetic pathways. This document covers the general history of indazoles, details plausible synthetic routes for this compound based on established methods for related compounds, and presents available data on its derivatives. The guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the synthesis and potential biological significance of this fused indazole scaffold.
Introduction and Historical Context
The indazole core, a bicyclic system consisting of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Derivatives of indazole are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2] The history of indazoles dates back to the late 19th century, with Emil Fischer's pioneering synthesis of an indazole derivative in the 1880s, which laid the groundwork for the exploration of this versatile class of compounds.[3]
While the specific historical details of the discovery of the this compound isomer (CAS Number: 65832-15-7) are not prominently documented in the surveyed literature, its structure represents a unique tricyclic framework that has attracted interest for its potential applications in drug discovery. The exploration of fused and partially saturated indazole systems is a logical progression in the field, aiming to explore novel chemical space and develop compounds with improved pharmacological profiles.
Synthesis of this compound
A definitive first synthesis of this compound could not be located in the available literature. However, based on common synthetic strategies for tetrahydro- and other fused indazole derivatives, a plausible and widely utilized method involves the condensation of a suitable bicyclic ketone with hydrazine or a hydrazine derivative.[4][5]
A likely synthetic precursor for this compound is 1,3,4,5-tetrahydro-2H-benzo[cd]indol-2-one (a bicyclic ketone). The reaction would proceed via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization to yield the target indazole.
Below is a generalized workflow for the proposed synthesis of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Exploration of 1,3,4,5-Tetrahydrobenzo[cd]indazole Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4,5-tetrahydrobenzo[cd]indazole core represents a fascinating and relatively underexplored scaffold in medicinal chemistry. Its rigid, tricyclic structure offers a unique three-dimensional arrangement of substituents, making it an attractive template for the design of novel therapeutic agents. While specific research on the this compound ring system is limited, this guide provides an in-depth overview of the synthesis and biological activities of structurally related tetrahydroindazole and indazole analogues. By examining these congeners, we can infer potential synthetic strategies and pharmacological applications for the target scaffold. This document summarizes key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and relevant biological pathways, offering a valuable resource for researchers venturing into the chemical space of these intriguing heterocyclic compounds.
Synthetic Strategies for Tetrahydroindazole Cores
The construction of the tetrahydroindazole scaffold can be achieved through several synthetic routes, primarily involving the condensation of a hydrazine derivative with a cyclic β-diketone or a related precursor. A common and effective method is the reaction of a substituted hydrazine with a 1,3-cyclohexanedione derivative.
A general synthetic workflow for the preparation of tetrahydroindazole analogues is depicted below. This multi-step process typically begins with the synthesis of a substituted 1,3-cyclohexanedione, which is then condensed with a desired hydrazine to form the tetrahydroindazole core. Subsequent functionalization at various positions allows for the generation of a diverse library of analogues.
Experimental Protocol: Synthesis of 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (A CDK2 Inhibitor Analogue)[1]
This protocol describes the synthesis of a tetrahydroindazole derivative that has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Step 1: Synthesis of 3,6,6-trimethyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one
A mixture of 5,5-dimethylcyclohexane-1,3-dione (1.0 eq), 1,1-dimethoxy-N,N-dimethylmethanamine (1.2 eq), and 2-hydrazinopyridine (1.1 eq) in acetic acid and water is subjected to microwave irradiation at 200 °C for 5 minutes. After cooling, the reaction mixture is purified by column chromatography to yield the desired product.
Step 2: Bromination
To a solution of the product from Step 1 in chloroform, N-bromosuccinimide (NBS) (1.1 eq) is added, and the mixture is heated at 60 °C for 4 hours. The reaction is then concentrated and purified by chromatography to afford the final product, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one.
Biological Activity and Structure-Activity Relationships (SAR)
Indazole and tetrahydroindazole derivatives have been reported to exhibit a wide range of biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The following sections summarize key findings for analogues structurally related to the this compound core.
Kinase Inhibition
A significant area of research for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of tetrahydroindazole analogues have been synthesized and evaluated as inhibitors of the CDK2/cyclin A complex.[1] The binding of these inhibitors is favored in the CDK2/cyclin complex over the free CDK2 enzyme.[2] A summary of the inhibitory activities of selected analogues is presented in the table below.
| Compound ID | R1 | R2 | R3 | IC50 (μM) vs. CDK2/cyclin A[1] |
| 1 | H | Me | H | >50 |
| 2 | Br | Me | H | 2.3 |
| 3 | H | Me | 2-pyridyl | 1.8 |
| 4 | Br | Me | 2-pyridyl | 0.8 |
| 5 | Br | H | 2-pyridyl | 1.2 |
| 6 | Br | Me | 4-thiazolyl | 0.2 |
Structure-Activity Relationship (SAR) Highlights:
-
The presence of a bromine atom at the 7-position generally enhances inhibitory activity.
-
N-1 substitution with a pyridyl or thiazolyl group is beneficial for potency.
-
The methyl group at the 3-position appears to be important for activity, as its removal leads to a significant loss of potency.
Tpl2 Kinase Inhibition
Indazole derivatives have also been identified as inhibitors of Tpl2 (Tumor progression locus 2) kinase, a key enzyme in the inflammatory signaling pathway. A high-throughput screening campaign identified an indazole hit, which was subsequently optimized to yield potent inhibitors.[3]
| Compound ID | R1 | R2 | Tpl2 LANCE Assay IC50 (μM)[3] |
| 7 | H | H | 5.0 |
| 8 | OMe | H | 1.2 |
| 9 | H | Cl | 0.3 |
| 10 | OMe | Cl | 0.08 |
Structure-Activity Relationship (SAR) Highlights:
-
Substitution at the C5 position of the indazole ring with a chlorine atom significantly improves potency.
-
The presence of a methoxy group at the C3 position further enhances inhibitory activity.
Signaling Pathways
The biological effects of this compound analogues are likely mediated through their interaction with specific cellular signaling pathways. Based on the activity of related compounds, the CDK2/Cyclin A pathway represents a plausible target.
Inhibition of the CDK2/cyclin A complex by tetrahydroindazole analogues can lead to cell cycle arrest at the S and G2/M phases, ultimately inhibiting cell proliferation. This mechanism of action is a key strategy in the development of anticancer therapeutics.
Conclusion
The this compound scaffold holds considerable promise for the development of novel, biologically active compounds. While direct research on this specific ring system is nascent, the extensive studies on related tetrahydroindazole and indazole analogues provide a solid foundation for future exploration. The synthetic methodologies and structure-activity relationships detailed in this guide offer valuable starting points for the design and synthesis of new chemical entities. The demonstrated potential of related compounds to act as potent kinase inhibitors suggests that the this compound core could be a privileged scaffold for targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into the synthesis and biological evaluation of this unique heterocyclic system is highly warranted.
References
Potential Therapeutic Targets of Tetrahydroindazole Derivatives: A Technical Guide
Disclaimer: Initial literature searches for the specific chemical scaffold, 1,3,4,5-Tetrahydrobenzo[cd]indazole, yielded limited information regarding its direct therapeutic targets and biological activities. The available research primarily consists of computational studies from the late 1980s focusing on its electronic properties and tautomerism in the context of dopamine receptor agonist research. Consequently, this guide expands its scope to the broader, yet structurally related, class of tetrahydroindazoles, for which a more substantial body of research on therapeutic applications exists. This information is intended to provide a valuable starting point for researchers, scientists, and drug development professionals interested in this chemical space.
Introduction to Tetrahydroindazoles
The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for various biological targets. This guide will delve into several key therapeutic targets that have been successfully modulated by tetrahydroindazole derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Tetrahydroindazole derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. The CDK2/cyclin A complex, in particular, is crucial for DNA synthesis and the G1- to S-phase checkpoint.[1] Inhibition of this complex is a promising strategy for cancer chemotherapy and has also been explored for the development of non-hormonal male contraceptives, as CDK2 is essential for meiosis.[1]
Quantitative Data: CDK2 Inhibition by Tetrahydroindazole Analogs
| Compound | CDK2/cyclin A Ki (μM) | Notes |
| Hit Compound 3 | 2.3 | Identified from a high-throughput screen.[1] |
| Analog 53 | Not explicitly stated, but showed 2- to 10-fold improved inhibitory activity compared to hit 3. | Showed improved binding affinity for CDK2.[1] |
| Analog 59 | Not explicitly stated, but showed 2- to 10-fold improved inhibitory activity compared to hit 3. | Showed improved binding affinity for CDK2.[1] |
Experimental Protocols
High-Throughput Screening for CDK2/cyclin A Inhibitors:
A high-throughput screen was utilized to identify initial hit compounds. The enzymatic activity of CDK2/cyclin A was measured, and compounds that inhibited this activity were selected for further analysis. Staurosporine was used as a positive control in these assays.[1]
CDK2/cyclin Complex Inhibition Assay:
The inhibitory activity of the synthesized tetrahydroindazole analogs against CDK2 in complex with various cyclins (A1, E, and O) was evaluated. The assay measures the enzymatic activity of the CDK2/cyclin complex, and the Ki values are determined from the dose-response curves.
Signaling Pathway: CDK2 in Cell Cycle Regulation
References
Methodological & Application
Application Notes: In Vitro Experimental Protocols for 1,3,4,5-Tetrahydrobenzo[cd]indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data and established protocols for 1,3,4,5-Tetrahydrobenzo[cd]indazole are not extensively available in peer-reviewed literature. The following protocols and data are based on standard methodologies for the broader class of indazole and tetrahydroindazole derivatives, which have been widely investigated for their therapeutic potential, particularly as anti-cancer agents.[1][2] These protocols serve as a foundational guide for the initial in vitro evaluation of this compound.
The indazole scaffold is a prominent feature in many compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3] Derivatives of indazole are key components in several FDA-approved drugs and are frequently investigated as inhibitors of protein kinases.[2][4] Given this context, the primary application for in vitro testing of a novel tetrahydroindazole derivative would be to screen for potential cytotoxicity against cancer cell lines and to elucidate its mechanism of action, such as kinase inhibition and apoptosis induction.
Quantitative Data for Related Indazole Derivatives
To provide a reference for expected potency, the following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of various indazole derivatives against several human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [5] |
| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [5] |
| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [5] |
| Compound 2f | A549 (Lung Cancer) | 1.15 | [5] |
| Compound 5a | A549 (Lung Cancer) | 4.66 | [6] |
| Compound 5a | K562 (Leukemia) | 9.32 | [6] |
| Compound 6o | K562 (Leukemia) | 5.15 | [1][6] |
| Compound 6o | HEK-293 (Normal) | 33.20 | [1][6] |
| Axitinib | PLK4 (Kinase) | Kᵢ = 4.2 nM | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[7] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.[5][7]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5][7]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a final concentration of 7.5 x 10⁴ cells/mL in complete medium.[7] Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours at 37°C, allowing formazan crystals to form.[3][7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[3][7] Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7] Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the activity of a specific protein kinase (e.g., a kinase suspected to be a target based on computational modeling or known activity of related compounds).
Materials:
-
This compound
-
Recombinant human protein kinase
-
Specific peptide substrate for the kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
ATP and MgCl₂ solution.[9]
-
[γ-³²P]ATP (for radiometric assay) or commercial kinase assay kit (e.g., LanthaScreen™, Kinase-Glo®)
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure (Radiometric Method):
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer containing a constant, low percentage of DMSO.
-
Reaction Setup: In a reaction tube or well, combine the recombinant kinase, the specific peptide substrate, and the diluted test compound.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/MgCl₂ mix, which includes a tracer amount of [γ-³²P]ATP.[10] A typical final concentration might be 50 µM ATP and 10 mM MgCl₂.[9][10]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes) that falls within the linear range of the enzyme's activity.
-
Stop Reaction & Spot: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[10] The phosphorylated peptide will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove the unbound radioactive ATP.[10]
-
Quantification: Place the dried paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration compared to a vehicle control (DMSO only). Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Apoptosis Detection by Annexin V Staining
This assay quantifies the number of cells undergoing apoptosis after treatment with the test compound. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye.[11] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[11]
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and incubate overnight.[11] Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[11]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[11][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[12]
-
Data Interpretation:
Visualizations
Experimental Workflow
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. protocols.io [protocols.io]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for In Vivo Studies of Indazole Derivatives
Disclaimer: No specific in vivo studies, administration protocols, or quantitative data for the compound 1,3,4,5-Tetrahydrobenzo[cd]indazole are available in the current scientific literature based on a comprehensive search. The following application notes and protocols are a generalized guide based on in vivo studies of other indazole derivatives and are intended to serve as a foundational resource for researchers. These protocols should be adapted and optimized for the specific properties of the compound of interest and the experimental model.
I. Introduction to Indazole Derivatives in In Vivo Research
Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Various indazole-based compounds have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and cardiovascular effects.[2][3][4] In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profiles of these compounds in a living organism.
II. General Protocols for In Vivo Administration of Indazole Derivatives
The route and vehicle of administration for in vivo studies of indazole derivatives depend on the physicochemical properties of the compound (e.g., solubility, stability) and the experimental objectives.
A. Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the bioavailability and stability of the test compound. Common vehicles for indazole derivatives in preclinical studies include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): Maintains physiological pH.
-
Dimethyl Sulfoxide (DMSO): A common solvent for poorly water-soluble compounds. It is often diluted with saline or PBS to a final concentration that is non-toxic to the animals (typically <5-10%).
-
Tween 80/Ethanol/Saline: A common formulation for water-insoluble compounds. A typical ratio might be 5% Tween 80, 5% ethanol, and 90% saline.
-
Carboxymethylcellulose (CMC) suspension: For oral administration of poorly soluble compounds.
Protocol for Vehicle Preparation (Example: DMSO/Saline):
-
Weigh the required amount of the indazole derivative.
-
Dissolve the compound in the minimum necessary volume of 100% DMSO.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Slowly add saline or PBS to the DMSO concentrate to achieve the desired final concentration, while continuously vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitation before administration.
B. Routes of Administration
The choice of administration route is dictated by the intended therapeutic application and the pharmacokinetic properties of the compound.
-
Oral (p.o.): Administration by gavage is common for assessing oral bioavailability and systemic effects.
-
Intraperitoneal (i.p.): Often used for initial efficacy studies due to rapid absorption into the systemic circulation.
-
Intravenous (i.v.): Provides 100% bioavailability and is used to study immediate systemic effects.
-
Subcutaneous (s.c.): Allows for slower, more sustained absorption.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration of test compounds.
III. In Vivo Models and Efficacy Studies
The selection of the animal model is critical for the relevance of the study.
A. Anti-inflammatory Activity
-
Model: Carrageenan-induced paw edema in rats or mice is a widely used model to assess acute anti-inflammatory effects.[4]
-
Protocol:
-
Acclimatize male Wistar rats (100-150g) for one week.[4]
-
Divide animals into groups: vehicle control, positive control (e.g., diclofenac), and test compound groups at various doses (e.g., 25, 50, 100 mg/kg).[4]
-
Administer the test compound or controls orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
B. Anticancer Activity
-
Model: Xenograft models in immunodeficient mice (e.g., nude or SCID mice) are commonly used. Human cancer cell lines are implanted subcutaneously or orthotopically.
-
Protocol:
-
Implant a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the indazole derivative via the desired route (e.g., i.p. or oral) at a predetermined schedule (e.g., daily or every other day).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
IV. Quantitative Data Summary
The following tables summarize representative quantitative data from studies on various indazole derivatives. Note: This data is not for this compound.
Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema Model [4]
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Indazole | 100 | 5 | 61.03 |
| 5-Aminoindazole | 100 | 5 | 83.09 |
| Diclofenac (Control) | 10 | 5 | 84.50 |
Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition by Indazole Derivatives [4]
| Compound | IC₅₀ (µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Control) | 5.10 |
V. Potential Signaling Pathways
While the specific signaling pathways for this compound are unknown, other indazole derivatives have been shown to interact with various cellular signaling pathways.
-
Anti-inflammatory Pathway: One of the primary mechanisms of anti-inflammatory action for some indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. Additionally, some indazoles can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]
Caption: Inhibition of inflammatory pathways by some indazole derivatives.
-
Anticancer Pathway: Some indazole derivatives exhibit anticancer properties by inhibiting protein kinases involved in cell proliferation and survival, such as mitogen-activated protein kinase 1 (MAPK1).[2] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of anticancer activity via MAPK1 inhibition.
VI. Conclusion
While specific data for this compound is not currently available, the broader class of indazole derivatives represents a rich source of pharmacologically active compounds. The protocols and data presented here provide a general framework for conducting in vivo research on novel indazole-based molecules. It is imperative that researchers adapt these general methodologies to the specific characteristics of their compound of interest and adhere to all institutional and national guidelines for animal welfare.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,4,5-Tetrahydrobenzo[cd]indazole in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives in receptor binding assays, with a focus on the sigma-2 receptor.
Introduction
This compound is a heterocyclic compound that serves as a core scaffold for a variety of pharmacologically active molecules.[1][2] Derivatives of this structure have been shown to possess high affinity and selectivity for the sigma-2 receptor, a protein implicated in a range of neurological disorders and cancer.[2][3] The indazole moiety is a key pharmacophore in several FDA-approved drugs, highlighting the therapeutic potential of this chemical class.[4] These application notes provide the necessary protocols for researchers to investigate the receptor binding profile of this compound and its analogs.
Application Note 1: Screening for Sigma-2 Receptor Affinity
Objective: To determine the binding affinity and selectivity of this compound derivatives for the sigma-1 and sigma-2 receptors.
Background: The sigma-2 receptor, now identified as TMEM97, is a transmembrane protein located in the endoplasmic reticulum.[3] It is a target of interest for the development of therapeutics for central nervous system (CNS) disorders and as a biomarker for cancer imaging. Tetrahydroindazole-based compounds have emerged as potent and selective ligands for the sigma-2 receptor.[3] A common method to determine the affinity of a test compound for a receptor is through a competitive radioligand binding assay. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Workflow Summary:
-
Preparation of Materials: This includes the test compound (e.g., a derivative of this compound), cell membranes expressing the target receptors (sigma-1 and sigma-2), and the appropriate radioligands.
-
Assay Setup: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
Equilibrium Binding: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then determined from the IC50 value.
Data Presentation
The quantitative data from receptor binding assays should be summarized in a clear and structured format to allow for easy comparison of the affinity and selectivity of different compounds.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinity of Tetrahydroindazole Derivatives
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1/Sigma-2) |
| 7a | >10,000 | 25 | >400 |
| 7c | >10,000 | 15 | >667 |
| 7e | 1,500 | 8.5 | 176 |
| 7g | 500 | 5.0 | 100 |
| 7t | 2,500 | 1.2 | 2,083 |
Data presented here is for derivatives of this compound as reported in the literature.[3] Researchers can use this table format to present their own data for the parent compound and other analogs.
Experimental Protocols
Protocol 1: Radioligand Displacement Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from methodologies used for screening tetrahydroindazole derivatives.[3][5]
1. Materials and Reagents:
-
Test Compounds: this compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Membranes: Commercially available or prepared in-house cell membranes expressing human sigma-1 and sigma-2 receptors.
-
Radioligands:
-
For Sigma-1: [³H]-(+)-Pentazocine
-
For Sigma-2: [³H]-DTG (1,3-di-o-tolylguanidine)
-
-
Masking Agent (for Sigma-2 assay): Dextrallorphan or another selective sigma-1 antagonist to block binding of [³H]-DTG to sigma-1 sites.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in the assay buffer. The protein concentration will need to be optimized for each receptor.
-
-
Assay Setup (for a single concentration screening):
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM haloperidol (for non-specific binding).
-
25 µL of the test compound at the desired concentration (e.g., 10 µM).
-
25 µL of the radioligand solution.
-
25 µL of the cell membrane suspension.
-
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C, depending on the optimized protocol) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
% Inhibition = [(Total Binding - Binding in presence of Test Compound) / Specific Binding] x 100.
-
-
Determine IC50:
-
For compounds showing >50% inhibition in the single-point screen, perform a competition binding assay with a range of concentrations of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki):
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sigma-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Studies on serotonin (5-HT)3-receptor antagonist effects of enantiomers of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3,4,5-Tetrahydrobenzo[cd]indazole in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including applications in neuroscience.[1] While direct and extensive research on 1,3,4,5-Tetrahydrobenzo[cd]indazole in neuroscience is emerging, the broader class of tetrahydroindazole and indazole derivatives has been investigated for its potential in treating various central nervous system (CNS) disorders. These compounds have been explored as potent ligands for various receptors, including sigma-2, dopamine, and serotonin receptors, and as inhibitors of enzymes implicated in neurodegenerative diseases.[2][3][4]
This document provides an overview of the potential applications of this compound and its derivatives in neuroscience research, drawing parallels from closely related compounds. It includes detailed experimental protocols and data presented in a structured format to facilitate further investigation and drug development efforts.
Potential Therapeutic Areas and Mechanisms of Action
Based on studies of related indazole compounds, this compound derivatives are promising candidates for investigation in the following areas:
-
Neurodegenerative Diseases:
-
Alzheimer's Disease: Indazole derivatives have been developed as multi-target ligands, inhibiting cholinesterases (AChE/BuChE) and beta-secretase 1 (BACE1), key enzymes in the pathogenesis of Alzheimer's disease.[4] They have also shown potential as inhibitors of glutaminyl cyclase (QC), which is involved in the formation of neurotoxic pyroglutamate amyloid-β peptides.[5][6]
-
Parkinson's Disease: The modulation of dopamine receptors by indazole-based compounds suggests their potential in managing Parkinson's disease symptoms.[3] Furthermore, the neuroprotective potential of sigma-2 receptor ligands, a target for tetrahydroindazoles, is an active area of research.[2]
-
-
Psychiatric Disorders:
-
Schizophrenia: Novel multi-target ligands based on the indazole scaffold have been synthesized and evaluated for their affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are crucial targets in the treatment of schizophrenia.[3]
-
-
Pain and Inflammation: Certain indazole derivatives have demonstrated anti-inflammatory properties, which is relevant to the neuroinflammatory component of many CNS disorders.[7]
The primary mechanism of action for many of these applications involves the interaction of the indazole core with specific G-protein coupled receptors (GPCRs) or enzymes within the CNS. The tetrahydrobenzo[cd]indazole structure offers a rigid scaffold that can be functionalized to achieve high affinity and selectivity for these targets.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from studies on related indazole derivatives, providing a reference for expected potencies and activities.
Table 1: Binding Affinities (Ki) of Indazole Derivatives at Key Neuroscience Targets
| Compound Class | Target Receptor/Enzyme | Ki (nM) | Reference Compound | Application | Reference |
| Tetrahydroindazole | Sigma-2 Receptor | 0.7 - 100 | - | Neurodegeneration, Cancer | [2] |
| Indazole-piperazine | Dopamine D2 Receptor | 10 - 500 | Haloperidol | Schizophrenia | [3] |
| Indazole-piperazine | Serotonin 5-HT1A Receptor | 5 - 200 | - | Schizophrenia | [3] |
| Indazole-piperazine | Serotonin 5-HT2A Receptor | 1 - 100 | - | Schizophrenia | [3] |
| 5-substituted Indazole | Acetylcholinesterase (AChE) | 50 - 1000 | - | Alzheimer's Disease | [4] |
| 5-substituted Indazole | Butyrylcholinesterase (BuChE) | 20 - 500 | - | Alzheimer's Disease | [4] |
| 5-substituted Indazole | BACE1 | 100 - 2000 | - | Alzheimer's Disease | [4] |
| Indazole-urea | Glutaminyl Cyclase (QC) | 2.3 - 3.2 | Varoglutamstat | Alzheimer's Disease | [5] |
Table 2: In Vitro Pharmacokinetic Properties of Selected Indazole Derivatives
| Compound Class | Property | Value | Significance | Reference |
| Tetrahydroindazole | Aqueous Solubility | Variable | Affects bioavailability | [2] |
| Tetrahydroindazole | Microsomal Stability | Promising | Indicates metabolic stability | [2] |
| Indazole-3-carboxamide | Log D7.4 | 2.81 - 4.95 | Lipophilicity, affects BBB penetration | [8] |
| Indazole-urea | Blood-Brain Barrier (BBB) Permeability | Favorable | Essential for CNS drugs | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.
Protocol 1: Synthesis of Tetrahydroindazole Derivatives
This protocol is adapted from the synthesis of potent sigma-2 receptor ligands and can be modified for the this compound core.[2]
Objective: To synthesize novel this compound derivatives for biological screening.
Materials:
-
Starting ketone (e.g., a derivative of 1,4-dioxaspiro[4.5]decan-8-one for related tetrahydroindazoles)
-
Diethyloxalate
-
Lithium diisopropylamide (LDA)
-
Propylhydrazine
-
Sodium hydroxide (NaOH)
-
Dimethylamine or Piperidine
-
Hydrochloric acid (HCl)
-
Standard organic solvents (Ethanol, Ethyl acetate, Diethyl ether)
-
Standard reagents for amide coupling
Procedure:
-
Acylation: Dissolve the starting ketone in an appropriate solvent (e.g., THF) and cool to -78 °C. Add LDA, followed by diethyloxalate, to achieve acylation.[2]
-
Indazole Formation: React the acylated product with propylhydrazine in the presence of a base (e.g., K2CO3) in ethanol to form the tetrahydroindazole ring.[2]
-
Ester Hydrolysis: Hydrolyze the resulting ester to a carboxylic acid using NaOH in ethanol.[2]
-
Amide Coupling: Couple the carboxylic acid with a desired amine (e.g., dimethylamine or piperidine) using standard amide coupling reagents (e.g., HATU, HOBt).[2]
-
Deprotection (if applicable): If a protecting group like a ketal is used, remove it using acidic conditions (e.g., 3N HCl).[2]
-
Purification: Purify the final compound using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compounds using NMR, LCMS, and HRMS.[2]
Protocol 2: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of synthesized compounds for a target receptor (e.g., Sigma-2, Dopamine D2, or Serotonin 5-HT1A).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]DTG for Sigma-2, [3H]Spiperone for D2)
-
Synthesized test compounds
-
Binding buffer (specific to the receptor assay)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well filter plates
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Incubation: In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Punch out the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Behavioral Model (e.g., Amphetamine-Induced Hyperactivity)
This model is predictive of antipsychotic activity.[3]
Objective: To evaluate the in vivo efficacy of lead compounds in a rodent model of psychosis.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Test compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
d-Amphetamine sulfate
-
Open-field activity monitoring system
Procedure:
-
Acclimation: Acclimate the animals to the testing room and open-field chambers for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the amphetamine challenge (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperactivity.
-
Activity Monitoring: Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 90 minutes).
-
Data Analysis: Analyze the locomotor activity data, comparing the effects of the test compound to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic-like effects.
Visualizations: Signaling Pathways and Workflows
Caption: Drug discovery workflow for novel tetrahydrobenzo[cd]indazole derivatives.
Caption: Antagonistic action of an indazole derivative at the D2 receptor.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of 1,3,4,5-Tetrahydrobenzo[cd]indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Representative Pharmacokinetic Profile
Based on the analysis of related indazole-containing compounds, 1,3,4,5-Tetrahydrobenzo[cd]indazole is anticipated to exhibit the following general pharmacokinetic characteristics:
-
Absorption: Likely to be well-absorbed orally, although bioavailability may be influenced by first-pass metabolism.
-
Distribution: Expected to have a moderate to high volume of distribution and exhibit significant binding to plasma proteins.
-
Metabolism: Primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. Common metabolic pathways for indazole derivatives include hydroxylation, N-dealkylation, and glucuronidation.[1][2]
-
Excretion: Excreted mainly as metabolites in the urine and feces.
Data Presentation: Representative In Vitro ADME Data
The following tables summarize expected in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound based on trends observed for analogous compounds.
Table 1: In Vitro Metabolic Stability
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-life (t½, min) | 15 - 45 | 10 - 30 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 50 - 150 | 70 - 200 |
Table 2: Plasma Protein Binding
| Species | Unbound Fraction (fu) |
| Human | 0.05 - 0.20 |
| Rat | 0.10 - 0.30 |
Table 3: Cytochrome P450 Inhibition
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 25 |
| CYP2C9 | 10 - 25 |
| CYP2C19 | 5 - 15 |
| CYP2D6 | > 25 |
| CYP3A4 | 1 - 10 |
Data Presentation: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
The following table presents hypothetical in vivo pharmacokinetic parameters for this compound in a rat model, extrapolated from data on similar compounds.
Table 4: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Parameter | Value |
| Cmax (ng/mL) | 200 - 800 |
| Tmax (h) | 0.5 - 2.0 |
| AUC(0-t) (ng*h/mL) | 800 - 3000 |
| Bioavailability (%) | 20 - 50 |
| Clearance (mL/min/kg) | 15 - 40 |
| Volume of Distribution (L/kg) | 2 - 8 |
| Half-life (t½, h) | 2 - 6 |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to determine the pharmacokinetic profile of this compound.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of the test compound in liver microsomes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[3]
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the test compound bound to plasma proteins.
Materials:
-
This compound
-
Human or rat plasma
-
Rapid Equilibrium Dialysis (RED) device
-
Phosphate buffered saline (PBS, pH 7.4)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Spike plasma with this compound to the desired concentration.
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with acetonitrile.
-
Analyze the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the unbound fraction (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compound after oral administration in rats.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4]
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, bioavailability (if IV data is available), clearance, volume of distribution, and half-life.[4]
Mandatory Visualizations
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic studies in rats [bio-protocol.org]
High-performance liquid chromatography (HPLC) analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole
Abstract
This application note presents a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of purity and concentration of this heterocyclic compound. The method is based on established chromatographic principles for similar indazole derivatives and provides a robust starting point for method development and validation.
Introduction
This compound is a tricyclic heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active indazole derivatives.[1] Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the HPLC analysis of this compound, leveraging common practices for related molecules.[2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like indazole derivatives.[2][3]
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Buffer: Ammonium acetate or phosphate buffer can be used to control the pH of the mobile phase.[3]
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: The choice of a C18 column is based on its wide applicability for the separation of various organic molecules, including heterocyclic compounds.[2][3] The gradient elution allows for the separation of compounds with a range of polarities. The detection wavelength of 254 nm is a common choice for aromatic compounds.
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For bulk drug substance, prepare a sample solution with a theoretical concentration of 50 µg/mL in the mobile phase.
-
For formulated products, the sample preparation will depend on the matrix. A suitable extraction method may be required to isolate the analyte from excipients.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
After the analysis, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 8.52 | 150234 | 10.0 | 99.8 |
| Standard 2 | 8.51 | 301567 | 20.0 | 99.9 |
| Standard 3 | 8.53 | 752345 | 50.0 | 99.8 |
| Standard 4 | 8.52 | 1505678 | 100.0 | 99.9 |
| Sample 1 | 8.52 | 749876 | 49.8 | 99.5 |
| Sample 2 | 8.51 | 753456 | 50.1 | 99.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the different components of the HPLC method.
Caption: Logical relationship of components in the HPLC method.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient is a widely accepted approach for similar molecules and is expected to yield good separation and peak shape.[3][4] The provided protocol for standard and sample preparation, along with the detailed chromatographic conditions, should enable researchers to readily implement and adapt this method for their specific needs. Further method validation according to ICH guidelines is recommended to ensure its suitability for routine quality control and other regulatory purposes.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Application Notes and Protocols: 1,3,4,5-Tetrahydrobenzo[cd]indazole Derivatives as Pharmacological Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4,5-tetrahydrobenzo[cd]indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of potent and selective ligands for various biological targets. While the parent compound itself is not extensively characterized as a pharmacological tool, its derivatives have emerged as highly valuable probes, particularly for the sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97). This document provides detailed application notes and experimental protocols for the use of this compound derivatives as tool compounds in pharmacological research. These compounds are instrumental in elucidating the physiological and pathological roles of the sigma-2 receptor/TMEM97, which is implicated in a range of conditions including cancer, neurodegenerative diseases, and pain.
Target Profile: Sigma-2 Receptor (TMEM97)
The sigma-2 receptor (σ2R), identified as TMEM97, is a transmembrane protein primarily located in the endoplasmic reticulum but also found in other organelles and the plasma membrane.[1] It is overexpressed in proliferating cells, including many types of tumors, making it a biomarker for cancer and a target for anti-cancer therapies.[2] TMEM97 is involved in several key cellular processes, including cholesterol homeostasis, regulation of cell growth, and neuronal signaling.[1][3] It forms complexes with other proteins such as progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol uptake.[4][5] Ligands that modulate σ2R/TMEM97 activity are critical tools for studying these processes and for developing novel therapeutics.
Quantitative Data: Binding Affinities of Tetrahydroindazole Derivatives
The following table summarizes the binding affinities of a series of tetrahydroindazole derivatives for the sigma-1 and sigma-2 receptors. High selectivity for the sigma-2 receptor is a key characteristic of these tool compounds. The data is adapted from a study on potent and selective sigma-2 receptor ligands based on a tetrahydroindazole scaffold.[6]
| Compound ID | σ1 Ki (nM) [a] | σ2 Ki (nM) [a] | Selectivity (σ1/σ2) |
| 7g | >10,000 | 10.2 | >980 |
| 7s | >10,000 | 8.5 | >1176 |
| 7t | >10,000 | 1.6 | >6250 |
| 7u | 1250 | 3.2 | 391 |
| 7v | 3300 | 12.1 | 273 |
| 7w | 2500 | 4.5 | 556 |
| 7x | >10,000 | 25.1 | >398 |
[a] Errors are reported as the Standard Error of the Mean (SEM) and are based on triplicate measurement in the binding assay.[6]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is used to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig brain membrane homogenates (for sigma-1 assay)
-
Rat liver membrane homogenates (for sigma-2 assay)
-
--INVALID-LINK---pentazocine (for sigma-1 assay)
-
[³H]di-o-tolylguanidine ([³H]DTG) (for sigma-2 assay)
-
(+)-pentazocine (for masking sigma-1 sites in the sigma-2 assay)
-
Test compounds (tetrahydroindazole derivatives)
-
50 mM Tris-HCl buffer, pH 8.0
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Sigma-1 Receptor Assay:
-
Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).
-
In a 96-well plate, add guinea pig brain membrane homogenate (~300 µg protein), ~5 nM --INVALID-LINK---pentazocine, and the test compound to a final volume of 150 µL in 50 mM Tris-HCl buffer.
-
For determining non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at 37°C for 90 minutes.[7]
-
Harvest the samples onto filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Sigma-2 Receptor Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add rat liver membrane homogenate (~300 µg protein), ~5 nM [³H]DTG, 100 nM (+)-pentazocine (to mask sigma-1 receptors), and the test compound to a final volume of 150 µL in 50 mM Tris-HCl buffer.[7]
-
For determining non-specific binding, use 10 µM DTG.[7]
-
Incubate the plate at room temperature for 120 minutes.[7]
-
Harvest and wash the samples as described for the sigma-1 assay.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Cell Viability (MTS Assay)
This protocol is used to assess the functional effect of sigma-2 receptor ligands on cell viability, which can help classify them as agonists or antagonists. Sigma-2 receptor agonists are known to induce cell death in various cancer cell lines.[8]
Materials:
-
Cancer cell line (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (tetrahydroindazole derivatives)
-
Siramesine (as a reference sigma-2 agonist)[8]
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[8]
-
Prepare serial dilutions of the test compounds and the reference agonist (siramesine) in the culture medium. The final DMSO concentration should not exceed 1.0%.[8]
-
Treat the cells with the compounds for 24 or 48 hours.[8]
-
Add 20 µL of MTS reagent to each well and incubate for 1-2 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a plate reader.[8]
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The functional activity of the test compounds (agonist, partial agonist, or antagonist) can be categorized based on their cytotoxicity relative to the full agonist, siramesine.[8]
Protocol 3: Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key marker of apoptosis, to further characterize the functional effects of sigma-2 receptor ligands.[8]
Materials:
-
Cancer cell line
-
Test compounds
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed and treat the cells with the test compounds as described in the MTS assay protocol.
-
After the treatment period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a plate reader.
Data Analysis: Calculate the caspase-3 activity as a fold change relative to the vehicle-treated control. Determine the EC50 value for caspase-3 activation for each compound. These values can be compared to those obtained from the cell viability assay to confirm the pro-apoptotic effects of sigma-2 receptor agonists.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving the sigma-2 receptor/TMEM97 and a general workflow for evaluating tetrahydroindazole derivatives.
Caption: Sigma-2 Receptor (TMEM97) Signaling Pathways.
Caption: Experimental Workflow for Characterizing Tetrahydroindazole Derivatives.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole
Disclaimer: Based on a comprehensive review of available scientific literature, a specific, validated protocol for the synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole is not readily found in the public domain. The following guide is based on established synthetic strategies for structurally related compounds, such as other tetrahydroindazole derivatives. The information provided should be used as a general reference and a starting point for the development of a specific synthetic route for this compound.
General Synthetic Approach
The synthesis of tetrahydroindazole cores typically involves a cyclocondensation reaction between a cyclic ketone and a hydrazine derivative. For the target molecule, this compound, a plausible synthetic route would involve the reaction of a suitable bicyclic ketone precursor with hydrazine or a protected hydrazine equivalent.
A general representation of this approach is the reaction of a cyclohexanone derivative with hydrazine to form a 4,5,6,7-tetrahydro-1H-indazole.[1] This type of reaction is a variation of the Fischer indole synthesis, a well-established method for creating indole rings from aryl hydrazines and ketones or aldehydes.[2][3][4][5]
Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis of tetrahydroindazole derivatives, based on common challenges in related heterocyclic chemistry.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Decomposition of starting materials or product. - Incorrect reaction temperature. - Inactive catalyst or reagents. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider using a milder acid or base catalyst, or adjusting the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Verify the quality and purity of all reagents and solvents. |
| Formation of Multiple Products/Side Reactions | - Lack of regioselectivity in the cyclization step. - Formation of hydrazone intermediates that do not cyclize. - Dimerization or polymerization of starting materials or products. | - Adjust the acidity or basicity of the reaction medium to favor the desired cyclization pathway. - Modify the reaction temperature to influence the selectivity. - Consider using a protecting group strategy for one of the nitrogen atoms in the hydrazine starting material. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. - Product co-elutes with impurities during chromatography. - Product is an oil or difficult to crystallize. | - After reaction completion, quench and perform a liquid-liquid extraction with a suitable solvent. - Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. - Attempt to form a salt of the product to facilitate crystallization. Trituration with a non-polar solvent may also induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this type of cyclocondensation reaction?
A1: The choice of solvent can significantly impact the reaction yield and selectivity. Commonly used solvents for the synthesis of indazole and tetrahydroindazole derivatives include ethanol, methanol, acetic acid, and dimethyl sulfoxide (DMSO). The optimal solvent will depend on the specific starting materials and reaction conditions.
Q2: How critical is temperature control during the reaction?
A2: Temperature is a critical parameter. For the initial formation of the hydrazone intermediate, the reaction may proceed at room temperature. However, the subsequent cyclization step often requires heating (reflux) to proceed at a reasonable rate. Careful optimization of the temperature profile is necessary to maximize the yield of the desired product while minimizing the formation of byproducts.
Q3: What are the recommended purification techniques for the final product?
A3: The most common purification method for this class of compounds is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Q4: Can I use a substituted hydrazine in this reaction?
A4: Yes, using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) is a common strategy to introduce substituents on one of the nitrogen atoms of the indazole ring. This can be a useful approach for synthesizing specific derivatives.
Experimental Protocols (Illustrative Example for a Related Compound)
As a specific protocol for this compound is unavailable, the following is a general procedure for the synthesis of a 4,5,6,7-tetrahydro-1H-indazole derivative from a cyclohexanone, which can be adapted as a starting point.
Synthesis of 4,5,6,7-Tetrahydro-1H-indazole from 2-(Hydroxymethylene)cyclohexanone and Hydrazine Hydrate
-
Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexanone. To a solution of cyclohexanone in a suitable solvent (e.g., diethyl ether), add an equimolar amount of sodium methoxide. Stir the mixture at room temperature, and then add ethyl formate dropwise. Continue stirring until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 2-(hydroxymethylene)cyclohexanone by distillation or chromatography.
-
Step 2: Cyclocondensation. Dissolve the 2-(hydroxymethylene)cyclohexanone in ethanol. Add a slight excess of hydrazine hydrate to the solution. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield the 4,5,6,7-tetrahydro-1H-indazole.
Visualizations
Caption: Generalized workflow for the synthesis of tetrahydroindazole derivatives.
Caption: Troubleshooting logic for optimizing the synthesis of heterocyclic compounds.
References
Technical Support Center: Purification of 1,3,4,5-Tetrahydrobenzo[cd]indazole and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its analogs. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and related indazole derivatives are flash silica gel chromatography and recrystallization. For analytical purposes and purification of enantiomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[1][2]
Q2: How can I remove unreacted starting materials from my crude product?
A2: Unreacted starting materials can often be removed by choosing a purification method that exploits differences in polarity. Flash chromatography is particularly effective. If the starting materials are significantly more or less polar than the product, a simple solvent wash or extraction might also be beneficial.
Q3: My purified this compound appears to be a mixture of regioisomers. How can I separate them?
A3: Separation of regioisomers, which are common in indazole synthesis, can be challenging.[3] High-resolution flash chromatography with a shallow gradient of a carefully selected solvent system is often successful. In some cases, derivatization to introduce a functional group that alters the polarity or crystallinity of one isomer can facilitate separation, followed by removal of the protecting group.[4] For analytical separation and small-scale preparative work, HPLC is the method of choice.[1]
Q4: What are typical impurities I might encounter after the synthesis of this compound?
A4: Besides unreacted starting materials and regioisomers, common impurities can include by-products from side reactions, residual solvents, and catalysts if used in the synthesis. For instance, in syntheses involving cyclization, incompletely cyclized intermediates may be present.
Troubleshooting Guides
Guide 1: Flash Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to identify an optimal mobile phase that provides good separation (ΔRf > 0.2) between your product and the impurities. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel mass. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Compound Crashing on the Column | If the compound has low solubility in the mobile phase, it may precipitate on the column. Pre-adsorb the crude material onto a small amount of silica gel before loading. |
Experimental Protocol: General Flash Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Recrystallization
Issue: The compound does not crystallize or oils out.
| Possible Cause | Troubleshooting Step |
| Solvent is too good | If the compound is too soluble in the chosen solvent even at low temperatures, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the heated solution until turbidity persists. |
| Solution is too dilute | Concentrate the solution by boiling off some of the solvent and allow it to cool again. |
| Presence of impurities | Oiling out is often caused by impurities. Try purifying the material by another method, such as flash chromatography, before attempting recrystallization again. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals. |
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Scale | Notes |
| Flash Chromatography | >95% | 60-90% | mg to multi-gram | Highly versatile and effective for a wide range of impurities. |
| Recrystallization | >99% | 40-80% | mg to kg | Yields highly pure material but can be lower yielding and requires finding a suitable solvent. |
| Preparative HPLC | >99% | 50-85% | µg to gram | Offers high resolution for difficult separations, including isomers, but is more expensive and time-consuming.[1] |
Visualizations
Below are diagrams illustrating common experimental workflows for the purification of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for the synthesis of the tricyclic core of this compound is the intramolecular Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a suitable aryl hydrazine precursor, typically derived from a cyclic ketone.
Q2: What are the typical starting materials for this synthesis?
A2: A common synthetic strategy involves the reaction of a hydrazine with a cyclic ketone to form a hydrazone, which then undergoes intramolecular cyclization. For this compound, a plausible starting ketone would be a derivative of cyclohexanone that can be functionalized to introduce the necessary aromatic and hydrazine moieties.
Q3: What are the critical parameters affecting the yield and purity of the final product?
A3: The success of the Fischer indole synthesis is highly sensitive to several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids like zinc chloride) are critical.
-
Temperature: The reaction often requires elevated temperatures to proceed, but excessive heat can lead to degradation and side reactions.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction pathway.
-
Purity of Starting Materials: Impurities in the starting hydrazine or ketone can lead to the formation of unwanted byproducts.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incorrect Acid Catalyst or Concentration | Optimize the acid catalyst. Polyphosphoric acid (PPA) is often effective for intramolecular cyclizations. Experiment with different concentrations to find the optimal conditions. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at very high temperatures. |
| Decomposition of Starting Material or Intermediate | Ensure that the starting materials are pure. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Stable Side Products | Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways and help in optimizing conditions to favor the desired product. |
Problem 2: Presence of significant impurities in the final product.
| Common Impurity | Source | Mitigation and Purification |
| Unreacted Starting Hydrazine | Incomplete reaction. | Increase reaction time or temperature. Purify the final product using column chromatography on silica gel. |
| Unreacted Starting Ketone | Incomplete hydrazone formation or incomplete cyclization. | Ensure equimolar amounts of hydrazine and ketone for hydrazone formation. Drive the cyclization to completion. Purify by column chromatography. |
| Regioisomers | If an unsymmetrical ketone is used as a precursor, the formation of different enamine intermediates can lead to regioisomers. | Use a symmetrical ketone precursor if possible. Optimize the acidity of the reaction medium, as it can influence regioselectivity. Separation of isomers may be possible by careful column chromatography or recrystallization. |
| Oxidized Byproducts | Exposure to air at high temperatures. | Perform the reaction under an inert atmosphere. |
| Polymeric Materials | Strong acid and high temperatures can sometimes lead to polymerization of starting materials or intermediates. | Use the minimum effective concentration of acid and avoid excessive temperatures. |
Experimental Protocols
Key Experiment: Intramolecular Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on the principles of the intramolecular Fischer indole synthesis for related tricyclic structures.
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of the starting ketone (1.0 eq) in a suitable solvent such as ethanol, add the corresponding aryl hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the ketone.
-
The resulting hydrazone can be isolated by filtration if it precipitates or by extraction after removal of the solvent.
Step 2: Intramolecular Cyclization
-
Add the dried hydrazone precursor to a pre-heated solution of the acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).
-
Heat the reaction mixture to the optimal temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation.
References
- 1. Intramolecular Fischer indole synthesis and its combination with an aromatic [3,3]-sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles. | Semantic Scholar [semanticscholar.org]
- 2. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Stability and degradation issues of 1,3,4,5-Tetrahydrobenzo[cd]indazole
Disclaimer: Specific stability and degradation data for 1,3,4,5-Tetrahydrobenzo[cd]indazole are not extensively available in public literature. This guide is based on general principles of stability testing for heterocyclic compounds, particularly indazole derivatives, and is intended to provide a framework for addressing potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general behavior of related heterocyclic compounds, the stability of this compound is likely influenced by several factors:
-
pH: The indazole ring system contains nitrogen atoms that can be protonated or deprotonated, making the molecule susceptible to pH-dependent hydrolysis.
-
Oxidation: The electron-rich nature of the indazole ring and the presence of secondary amine functionalities can make it prone to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.
-
Light: Many aromatic and heterocyclic compounds are photosensitive and can undergo photolytic degradation upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the expected degradation pathways for this compound?
A2: While specific pathways for this molecule are unconfirmed, indazole derivatives can undergo several types of degradation:
-
Oxidation: This is a common degradation pathway for indazoles, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Hydrolysis: Under acidic or basic conditions, cleavage of the pyrazole ring or other susceptible bonds may occur.
-
Photodegradation: Exposure to light can lead to the formation of radicals and subsequent complex degradation products.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Solid Form: Store in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C or -20 °C for long-term storage).
-
In Solution: If possible, prepare solutions fresh. If storage is necessary, use a suitable, degassed solvent, protect from light by using amber vials, and store at low temperatures. The choice of solvent and its pH should be carefully considered.
Troubleshooting Guide
Issue 1: Appearance of a new peak in the HPLC chromatogram of my sample that has been stored for a short period.
-
Possible Cause: This is a common indication of degradation. The new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Confirm the Identity of the New Peak: Use a mass spectrometer (LC-MS) to determine the mass of the new peak. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu suggests oxidation).
-
Perform Forced Degradation Studies: To systematically identify potential degradation products, subject your compound to forced degradation conditions (see Experimental Protocols section). This will help in confirming if the observed new peak corresponds to a specific degradation product.
-
Optimize Storage Conditions: Re-evaluate your storage conditions. If the sample was in solution, consider preparing it fresh for each experiment. If it was a solid, ensure it was protected from light and moisture.
-
Issue 2: The peak area of my main compound is decreasing over time in my analytical run.
-
Possible Cause: The compound may be degrading in the autosampler or on the column.
-
Troubleshooting Steps:
-
Check Autosampler Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4 °C) to slow down degradation.
-
Evaluate Mobile Phase Compatibility: The pH of the mobile phase could be promoting degradation. Experiment with a mobile phase at a different pH if your chromatography method allows.
-
Minimize Run Time: A shorter analytical run time will reduce the time the compound spends on the column and in the mobile phase, potentially minimizing on-column degradation.
-
Issue 3: I am observing a color change in my solid sample or solution.
-
Possible Cause: Color change is often a visual indicator of degradation, frequently due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Protect from Light: Immediately protect your sample from light by using amber containers or wrapping them in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider handling and storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analytical Characterization: Analyze the discolored sample by HPLC and LC-MS to identify the degradation products formed.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Hypothetical m/z) |
| 0.1 M HCl (60 °C, 24h) | 15.2% | 2 | 175.1 (Hydrolysis Product) |
| 0.1 M NaOH (60 °C, 24h) | 25.8% | 3 | 192.1 (Oxidized & Ring-Opened) |
| 3% H₂O₂ (RT, 24h) | 45.5% | 4 | 174.1 (N-oxide) |
| Heat (80 °C, 48h) | 8.1% | 1 | 156.1 (Dehydrogenation Product) |
| Photolytic (UV light, 24h) | 32.7% | >5 | Complex Mixture |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., the one described in Table 2) coupled with a mass spectrometer.
Visualizations
Caption: Workflow for a forced degradation study.
Improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound has the following properties:
Q2: Which solvents are commonly used for poorly soluble small molecules?
A2: For initial stock solutions, organic solvents are typically used. Common choices for compounds with low aqueous solubility include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
It is crucial to be aware of the potential toxicity of these solvents to cells in culture and their potential to interfere with assay results.[4]
Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds. These can be broadly categorized as physical and chemical methods.[5][6]
-
Physical Modifications: These include particle size reduction (micronization) to increase the surface area for dissolution.[7][8]
-
Chemical Modifications: These involve the use of co-solvents, adjusting the pH of the solution, forming solid dispersions, or using surfactants to create micelles that can encapsulate the compound.[5][8][9]
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound for my experiment.
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound.
Step 1: Selecting an Appropriate Solvent for Stock Solutions
Question: What is the best solvent to start with for preparing a high-concentration stock solution?
Answer: For a hydrophobic compound like this compound, it is recommended to start with a water-miscible organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.
-
Alternatives: If DMSO is incompatible with your experimental system, consider ethanol, methanol, or dimethylformamide (DMF).
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide | DMSO | 78.13 | 189 | Aprotic, highly polar. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | EtOH | 46.07 | 78.37 | Protic, polar. Generally less toxic than DMSO. |
| Methanol | MeOH | 32.04 | 64.7 | Protic, polar. Can be more toxic than ethanol. |
| Dimethylformamide | DMF | 73.09 | 153 | Aprotic, highly polar. Use with caution due to toxicity. |
Step 2: Addressing Precipitation Upon Dilution in Aqueous Buffer
Question: My compound dissolves in the organic solvent but precipitates when I dilute it into my aqueous experimental buffer. What should I do?
Answer: This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous medium. Here are several strategies to overcome this:
-
Increase the Final Concentration of the Organic Solvent: If your assay can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.[10] However, always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
-
Use a Co-solvent System: A co-solvent system can increase the solubility of a hydrophobic compound in an aqueous solution.[7][8] This involves adding a water-miscible organic solvent to the aqueous buffer to create a mixture with a polarity that is more favorable for dissolving the compound.
-
Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[9] This technique, known as micellar solubilization, is effective but requires careful consideration of the surfactant's compatibility with the assay.[5]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[8] | Simple to implement, widely applicable. | May require high concentrations of organic solvent, which can affect biological systems. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[9] | Can significantly increase solubility at low concentrations. | Surfactants can interfere with some assays and may have biological activity. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound. | Very effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups; may not be suitable for all experimental conditions. |
| Solid Dispersion | The compound is dispersed in a hydrophilic carrier.[6] | Can significantly enhance dissolution rates. | Requires more extensive formulation development. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.58 mg of this compound (MW: 158.08 g/mol ).
-
Adding Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicating water bath for 5-10 minutes to aid dissolution.[10]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent System for Dilution
-
Prepare a Co-solvent Buffer: Prepare your experimental buffer containing a final concentration of 1-5% of a suitable organic solvent (e.g., ethanol).
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution (from Protocol 1) in the co-solvent buffer. It is often recommended to do the final dilution directly into the buffer.[10]
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure complete mixing.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in your buffer.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Mechanism of co-solvency for improving the solubility of hydrophobic compounds.
References
- 1. 1,3,4,5-Tetrahydro-benzo[cd]indazole-65832-15-7 - Thoreauchem [thoreauchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. 1,3,4,5-Tetrahydrobenzo[cd]indole | C11H11N | CID 13123297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,3,4,5-Tetrahydrobenzo[cd]indazole In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in in vitro research?
A1: this compound and its analogs are primarily investigated for their potential as therapeutic agents. In vitro studies often focus on their cytotoxic effects against various cancer cell lines and their inhibitory activity on specific molecular targets.[1][2][3] Derivatives of the parent compound have been explored as sigma-2 receptor ligands and inhibitors of human dihydroorotate dehydrogenase (DHODH).[4][5]
Q2: What are the key structural features of this compound?
A2: this compound is a heterocyclic compound featuring a fused ring system composed of a tetrahydro-substituted benzene ring and an indazole core.[6] The indazole moiety itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.[3][7] This structural framework serves as a versatile scaffold for chemical modifications to develop compounds with diverse pharmacological activities.[2][3][7]
Q3: In which solvents is this compound soluble?
Q4: What is the stability of this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components like serum.[8] Some research on related compounds includes microsomal stability assays to evaluate their metabolic stability.[4][9] It is recommended to perform preliminary stability tests under your specific experimental conditions if instability is suspected.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I observed precipitation after diluting my this compound stock solution in the cell culture medium. What should I do?
-
Answer:
-
Reduce Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is typically below 0.5% to avoid solvent-induced cytotoxicity and precipitation.
-
Lower Working Concentration: The compound's solubility in aqueous media may be limited. Try using a lower final concentration of the compound in your assay.
-
Use a Different Solvent: If solubility issues persist, consider testing other biocompatible solvents for your stock solution.
-
Incorporate Serum: If your experimental design allows, adding serum to the medium can sometimes help to increase the solubility of hydrophobic compounds.
-
Issue 2: High Background Signal or Artifacts in a Cell-Based Assay
-
Question: My assay is showing a high background signal or inconsistent results. Could the compound be interfering with the assay components?
-
Answer:
-
Assay Interference Check: Run a control with the compound in the absence of cells to see if it directly reacts with your assay reagents (e.g., MTT, resazurin).
-
Filter the Compound Solution: Undissolved microscopic particles of the compound can interfere with optical measurements. Consider filtering your diluted compound solution before adding it to the cells.
-
Optimize Compound Concentration: High concentrations of the compound may lead to off-target effects or direct interference with assay chemistry. Perform a dose-response curve to identify the optimal concentration range.
-
Issue 3: No Observable Biological Activity
-
Question: I am not observing any effect of this compound in my assay. What could be the reason?
-
Answer:
-
Confirm Compound Integrity: Verify the purity and identity of your compound stock. If possible, use analytical methods like HPLC or NMR.
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Increase Incubation Time: The compound may require a longer incubation period to exert its biological effects. Consider a time-course experiment.
-
Check Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. Test the compound on a panel of different cell lines.[1][10][11][12]
-
Evaluate Compound Stability: The compound may be degrading in the assay medium over the incubation period. Assess its stability under your experimental conditions.
-
Issue 4: Unexpected Cytotoxicity in a Non-Cancerous Cell Line
-
Question: The compound is showing high cytotoxicity in my non-cancerous control cell line. How can I investigate this?
-
Answer:
-
Determine Selectivity Index: Compare the IC50 value in the cancer cell line to the IC50 value in the non-cancerous cell line. A higher selectivity index indicates a greater therapeutic window.
-
Investigate Off-Target Effects: The compound may be hitting unintended targets in the control cells. Consider performing broader profiling assays to identify potential off-target interactions.
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Assess for General Cellular Stress: The observed cytotoxicity might be due to general cellular stress rather than a specific mechanism. Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production.[13]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Indazole Analogs Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3b | WiDr | 27.20 | [1] |
| 3d | HeLa | > 46.36 | [1] |
| 102 | PC-3 | 4.42 | [7] |
| 6o | K562 | 5.15 | [14] |
| 6c | SK-MEL-28 | 3.46 | [10] |
| 7i | MCF-7 | 11.5 | [11] |
| 7i | ME-180 | 11.5 | [11] |
| 7i | Hep-G2 | >11.5 | [11] |
| 2h | SK-MEL-2 | 4.27 µg/ml | [12] |
| 2j | SK-OV-3 | 7.35 µg/ml | [12] |
| 2b | A549 | 9.40 µg/ml | [12] |
Table 2: Enzyme Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 101 | FGFR1 | 69.1 | [3] |
| 102 | FGFR1 | 30.2 | [3] |
| 127 | ALK | 12 | [3] |
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,4,5-Tetrahydro-benzo[cd]indazole | 65832-15-7 [sigmaaldrich.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the radiolabeling of 1,3,4,5-Tetrahydrobenzo[cd]indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the radiolabeling of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives. The information provided is based on established principles of radiochemistry and data from structurally similar heterocyclic compounds, given the limited direct literature on this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclides used for labeling indazole-like structures?
A1: For Positron Emission Tomography (PET) imaging, Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most common choices. For Single Photon Emission Computed Tomography (SPECT), radioisotopes of iodine such as ¹²³I and ¹²⁵I are often used. The choice of radionuclide depends on the desired application, the required imaging time window, and the synthetic feasibility.
Q2: What are the key challenges in the radiolabeling of heterocyclic compounds like this compound?
A2: Common challenges include:
-
Precursor Synthesis: The synthesis of a suitable precursor with a leaving group for nucleophilic substitution can be complex.
-
Reaction Conditions: Heterocyclic systems can be sensitive to harsh reaction conditions such as high temperatures or strong bases, which may be required for radiolabeling.[1]
-
Low Radiochemical Yield: Achieving high incorporation of the radionuclide can be difficult due to competing side reactions or deactivation of the precursor.
-
Purification: Separating the desired radiolabeled product from unreacted radionuclide and other impurities requires efficient purification methods like HPLC.[2][3]
-
Stability: The resulting radiolabeled compound may exhibit limited stability in vitro or in vivo.[4][5]
Q3: How can I purify the radiolabeled this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying radiopharmaceuticals.[2][3] Solid-Phase Extraction (SPE) can also be a rapid and effective method, though it may offer lower resolution.[6] The choice of method depends on the impurities present and the required final purity.
Q4: What are the critical quality control tests for the final radiolabeled product?
A4: The final product should be assessed for:
-
Radiochemical Purity: The proportion of the total radioactivity in the desired chemical form. This is often determined by radio-TLC or radio-HPLC.
-
Radionuclidic Purity: The proportion of the total radioactivity that is the desired radionuclide.
-
Chemical Purity: The amount of non-radioactive chemical impurities.
-
Specific Activity: The amount of radioactivity per unit mass of the compound.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| Low Radiochemical Yield | Inactive radionuclide (e.g., decay of ¹¹C, trapping of [¹⁸F]fluoride). | Ensure fresh radionuclide is used. Check the activity of the radionuclide source. |
| Precursor degradation. | Verify the purity and stability of the precursor before use. Store the precursor under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Suboptimal reaction conditions (temperature, time, pH). | Optimize reaction parameters. For example, for ¹¹C-cyanation, reaction time and temperature are critical.[7] For ¹⁸F-fluorination, the choice of base and solvent is crucial. | |
| Inefficient purification leading to product loss. | Optimize the purification method (e.g., HPLC mobile phase, SPE cartridge type).[2] | |
| Low Radiochemical Purity | Presence of unreacted radionuclide. | Improve the efficiency of the purification step.[2][3] |
| Formation of radiolabeled byproducts. | Adjust reaction conditions to minimize side reactions. Consider a different labeling strategy or precursor. | |
| Decomposition of the radiolabeled product. | Analyze the stability of the product under the purification and formulation conditions. Add stabilizers if necessary. | |
| Product Instability | Inherent chemical instability of the radiolabeled molecule. | Modify the chemical structure to improve stability. For some compounds, certain radiolabeling moieties can lead to instability in plasma.[5] |
| Presence of impurities that catalyze degradation. | Ensure high chemical and radiochemical purity of the final product. | |
| Inappropriate formulation (pH, buffer). | Optimize the formulation to ensure the stability of the radiolabeled compound. The ideal pH should be close to physiological pH (7.4).[8] |
Quantitative Data Summary
The following table summarizes typical data for the radiolabeling of indazole and other heterocyclic derivatives, which can serve as a benchmark for experiments with this compound.
| Radiolabeling Method | Compound Type | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Am) | Reference |
| ¹⁸F-Fluorination (Iodonium salt precursor) | Indazole derivative | 35% | >99% | 35–40 GBq/µmol | [9] |
| ¹⁸F-Fluorination (Isotopic exchange) | Indomethacin conjugate | Not specified | Not specified | Not specified | [9] |
| ¹¹C-Cyanation | Heterocyclic precursors | >95% (RCC) | Not specified | Not specified | [1] |
| ¹⁸F-Fluorination (Acylation) | Nitroimidazole derivative | 47.4 ± 5.3% | >95% | >40 GBq/µmol | [10] |
| ¹⁸F-Fluorination (Fluorolysis of siloxanes) | Silicon-based nitroimidazole | 81% | Not specified | 45 GBq/µmol | [5] |
RCC: Radiochemical Conversion
Experimental Protocols
Note: These are generalized protocols based on methods for similar compounds and should be optimized for this compound.
Protocol 1: Synthesis of an Iodo-Precursor for Radiohalogenation
This protocol is adapted from methods for the iodination of indazoles.[11][12]
-
Dissolve this compound (1 equivalent) in DMF.
-
Add KOH (2 equivalents).
-
Add a solution of I₂ (1.5 equivalents) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
Filter the resulting precipitate and dry to yield the iodo-precursor.
Protocol 2: ¹⁸F-Radiolabeling via Nucleophilic Substitution
This protocol is based on the radiolabeling of a nitro-precursor or an iodonium salt precursor.[9]
-
Produce aqueous [¹⁸F]fluoride from a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the precursor (e.g., nitro- or iodonium salt of this compound) dissolved in a suitable solvent (e.g., DMSO, acetonitrile).
-
Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for a defined time (e.g., 10-20 minutes).
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing the radiolabeled product.
-
Reformulate the product in a physiologically compatible solution.
Protocol 3: ¹¹C-Radiolabeling using [¹¹C]HCN
This protocol is based on methods for the ¹¹C-cyanation of heterocyclic compounds.[7][13]
-
Produce [¹¹C]CO₂ from a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]HCN.
-
Trap the [¹¹C]HCN as K¹¹CN.
-
In a sealed reaction vessel, combine the precursor of this compound (with a suitable leaving group) with a phase-transfer catalyst in an appropriate solvent.
-
Add the K¹¹CN solution to the reaction vessel.
-
Heat the mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
Cool the reaction mixture and purify by HPLC.
-
Collect and formulate the final product.
Visualizations
Caption: A generalized workflow for the radiolabeling of this compound.
Caption: A decision tree for troubleshooting low radiochemical yield in labeling reactions.
Caption: Key factors influencing the success of a radiolabeling experiment.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. youtube.com [youtube.com]
- 4. Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 18F-radiolabeled silicon-based nitroimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Radiolabeling with [11C]HCN for Positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1,3,4,5-Tetrahydrobenzo[cd]indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the crystallization of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial approaches for crystallizing a new compound like this compound?
A1: For novel heterocyclic compounds, the most common starting points are slow evaporation, slow cooling, and vapor diffusion.[1][2] Slow evaporation involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate gradually, increasing the compound's concentration to the point of crystallization.[2] Slow cooling relies on dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly, reducing the solubility and promoting crystal growth.[3] Vapor diffusion is another effective technique where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, gradually inducing crystallization.
Q2: How do I select an appropriate solvent for crystallization?
A2: Solvent selection is a critical step. An ideal solvent should dissolve the compound moderately at elevated temperatures and poorly at lower temperatures. "Like dissolves like" is a good starting principle, meaning the polarity of the solvent and your compound should be similar. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or dimethylformamide (DMF) are often good starting points.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most promising candidates.
Q3: My crystallization attempt resulted in an oil rather than crystals. What should I do?
A3: "Oiling out" is a common problem that occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form, or when the supersaturation is too high. To troubleshoot this, you can try the following:
-
Lower the crystallization temperature: This can help solidify the oil, which may then crystallize.
-
Use a more dilute solution: This reduces the level of supersaturation.
-
Change the solvent or solvent system: A different solvent may have more favorable solubility characteristics.
-
Introduce a seed crystal: If you have a small crystal from a previous attempt, adding it to the oiled solution can induce crystallization.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A4: The formation of small or needle-like crystals often results from rapid crystal nucleation and growth.[4] To encourage the growth of larger, higher-quality crystals, it's essential to slow down the crystallization process.[3] This can be achieved by:
-
Slowing the rate of cooling or evaporation: Insulating the crystallization vessel can promote slower cooling.[3] For evaporation, a container with a smaller opening can be used.
-
Reducing the level of supersaturation: Start with a less concentrated solution.
-
Using a solvent in which the compound has slightly higher solubility: This can slow down the nucleation process.
-
Utilizing techniques like vapor diffusion or layering: These methods introduce a more gradual change in solvent composition, leading to slower crystal growth.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is highly soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution further by slow evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the glass vessel with a glass rod to create nucleation sites.- Introduce a seed crystal.- Further purify the compound.[5][6] |
| Rapid precipitation of powder | - High degree of supersaturation.- Solvent is a very poor solvent for the compound. | - Reduce the concentration of the solution.- Cool the solution more slowly.- Choose a solvent in which the compound has slightly higher solubility. |
| Formation of multiple crystal forms (polymorphs) | - Different crystallization conditions (temperature, solvent) can favor different polymorphs.[6] | - Strictly control the crystallization conditions.- Use seed crystals of the desired polymorph.- Characterize the obtained crystals using techniques like X-ray powder diffraction (XRPD) to identify the polymorph.[7] |
| Crystals are agglomerated or clumped | - Crystallization occurred too rapidly, leading to intergrown crystals.[4] | - Decrease the rate of crystallization by slowing down cooling or evaporation.- Use a more dilute solution.- Gently agitate the solution during the initial stages of crystal growth. |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve approximately 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) in a small vial. Gentle warming can be used to aid dissolution.
-
Filtration (Optional): If any solid impurities are present, filter the warm solution through a small plug of cotton or a syringe filter into a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth over the course of several hours to days.
Protocol 2: Slow Cooling Crystallization
-
Dissolution: In a test tube or small flask, add a measured amount of this compound (e.g., 50 mg).
-
Solvent Addition: Add a suitable solvent (e.g., isopropanol, ethanol) dropwise while heating and stirring until the compound is fully dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If impurities are present, quickly filter the hot solution into a pre-warmed clean container.
-
Slow Cooling: Insulate the container (e.g., by wrapping it in glass wool or placing it in a Dewar flask filled with warm water) to allow for slow cooling to room temperature.
-
Further Cooling: Once at room temperature, the container can be moved to a refrigerator (2-8 °C) to maximize the crystal yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and allow them to dry.
Quantitative Data Summary
The optimal parameters for crystallization are highly dependent on the specific compound and solvent system. The following table provides general starting ranges for key parameters that should be systematically varied during optimization studies.
| Parameter | Typical Range for Small Molecules | Notes |
| Concentration | 1 - 20 mg/mL | Highly dependent on solubility. Start with a saturated or near-saturated solution at a higher temperature for slow cooling. |
| Cooling Rate | 0.1 - 5 °C/hour | Slower cooling rates generally produce larger, higher-quality crystals. |
| Evaporation Rate | 0.1 - 1 mL/day | Dependent on solvent volatility, temperature, and the size of the opening of the crystallization vessel. |
| Temperature | -20 °C to 40 °C | The choice of temperature depends on the solubility profile of the compound in the chosen solvent. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. achievechem.com [achievechem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Refining reaction conditions for 1,3,4,5-Tetrahydrobenzo[cd]indazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing the this compound core structure?
A1: The most common and effective method for constructing the tricyclic core of this compound is through an intramolecular Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a suitably substituted arylhydrazine precursor.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally starts with the formation of a phenylhydrazone from a substituted phenylhydrazine and a cyclic ketone. For the this compound scaffold, a key intermediate would be a hydrazone derived from a bicyclic ketone that can undergo intramolecular cyclization.
Q3: Which acid catalysts are most effective for the Fischer indole cyclization step?
A3: A range of Brønsted and Lewis acids can be used. Common choices include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). The choice of acid can significantly impact the reaction yield and selectivity.
Q4: What are the critical parameters to control during the reaction?
A4: Temperature, reaction time, and the choice of acid catalyst are crucial. Elevated temperatures are often required, but excessive heat can lead to degradation and the formation of side products. The concentration of the acid catalyst also needs to be optimized to ensure efficient cyclization without promoting unwanted side reactions.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting hydrazone and the formation of the product. Staining with a suitable agent, such as p-anisaldehyde or potassium permanganate, can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete formation of the hydrazone precursor. | Ensure the condensation reaction to form the hydrazone goes to completion. This can be facilitated by using a Dean-Stark apparatus to remove water or by adding a dehydrating agent. |
| The acid catalyst is not strong enough or is used in an insufficient amount. | Experiment with stronger acids (e.g., moving from acetic acid to sulfuric acid or PPA) or increase the catalyst loading. | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| The starting hydrazine is of poor quality or has degraded. | Use freshly prepared or purified hydrazine. Hydrazines can be sensitive to air and light. | |
| Formation of Multiple Products/Side Reactions | The acid catalyst is too harsh, leading to decomposition. | Switch to a milder Lewis acid like ZnCl₂ or conduct the reaction at a lower temperature for a longer duration. |
| Rearrangement or competing cyclization pathways. | The regioselectivity of the Fischer indole synthesis can sometimes be an issue. Modifying the substituents on the starting materials or changing the acid catalyst may favor the desired cyclization. | |
| Air oxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the product is air-sensitive. | |
| Difficulty in Product Isolation and Purification | The product is highly soluble in the aqueous phase during workup. | After quenching the reaction, ensure the pH is adjusted appropriately to neutralize the acid and minimize the solubility of the product. Extract with a suitable organic solvent multiple times. |
| The product co-elutes with impurities during column chromatography. | Experiment with different solvent systems for chromatography. A gradient elution might be necessary. Sometimes, converting the product to a salt and then liberating the free base can aid in purification. | |
| The product is an oil and difficult to handle. | Try to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum distillation or preparative HPLC might be necessary for purification. |
Experimental Protocols
General Procedure for Intramolecular Fischer Indole Synthesis:
-
Hydrazone Formation:
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add the corresponding phenylhydrazine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
Add the dried hydrazone to the acid catalyst (e.g., polyphosphoric acid or a solution of a Lewis acid in an appropriate solvent).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Common Acid Catalysts and Typical Reaction Conditions for Fischer Indole Synthesis
| Acid Catalyst | Typical Concentration/Loading | Typical Temperature Range (°C) | Notes |
| Polyphosphoric Acid (PPA) | Used as solvent or in excess | 100 - 180 | Highly viscous, workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric amounts | 80 - 120 | Strong acid, can cause charring at high temperatures. |
| Zinc Chloride (ZnCl₂) | 1.0 - 2.0 equivalents | 120 - 160 | Milder Lewis acid, often requires higher temperatures. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.0 - 2.0 equivalents | 80 - 110 | Can be sensitive to moisture. |
| Acetic Acid (AcOH) | Used as solvent | Reflux | Generally requires more forcing conditions or activated substrates. |
Visualizations
Experimental Workflow for this compound Synthesis
A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
A decision-making diagram for troubleshooting low product yield.
Technical Support Center: Addressing Off-Target Effects of 1,3,4,5-Tetrahydrobenzo[cd]indazole Analogs
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives. Due to the limited publicly available information on the specific biological targets of this compound, this guide will address potential off-target effects based on activities observed for the broader class of tetrahydroindazole-containing molecules. We will use a hypothetical compound, "THBI-001," a putative kinase inhibitor, to illustrate common issues and troubleshooting strategies related to off-target activities, with a focus on potential interactions with the sigma-2 receptor and dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of my tetrahydroindazole-based compound?
A1: While your compound's primary target may be a specific kinase, the tetrahydroindazole scaffold has been reported in compounds that bind to other proteins. Notably, derivatives of this scaffold have been shown to be potent ligands for the sigma-2 receptor and inhibitors of human dihydroorotate dehydrogenase (DHODH).[1][2][3][4] Therefore, it is crucial to assess your compound's activity against these and other potential off-targets.
Q2: I'm observing unexpected cellular phenotypes that don't align with the known function of the primary kinase target. Could these be due to off-target effects?
A2: Yes, unexpected phenotypes are often a hallmark of off-target activity. For instance, engagement of the sigma-2 receptor can influence calcium signaling and lipid metabolism, while inhibition of DHODH can impact pyrimidine synthesis, leading to effects on cell proliferation and viability that may be independent of the primary target's pathway.[1][2][3][4]
Q3: How can I experimentally determine if my compound is hitting these off-targets?
A3: A tiered approach is recommended. Start with in vitro assays. For the sigma-2 receptor, competitive radioligand binding assays are a standard method. For DHODH, you can use an enzymatic assay that measures the conversion of dihydroorotate to orotate.[2][3][4] If off-target activity is confirmed, you can use cellular assays to understand the functional consequences.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: The best approach is to use the lowest effective concentration of your compound that elicits the desired on-target effect. Additionally, using a structurally distinct inhibitor of the same primary target can help confirm that the observed phenotype is due to on-target, not off-target, activity. Where possible, genetic validation using techniques like CRISPR/Cas9 to knock out the putative target can provide the most definitive evidence.[3]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro kinase inhibition and cellular antiproliferative activity.
Symptoms:
-
Potent inhibition of the target kinase in a biochemical assay (e.g., low nanomolar IC50).
-
Significantly more potent or unexpectedly rapid antiproliferative effects in cell-based assays.
-
Cell death is observed even in cell lines where the primary kinase target is not highly expressed or active.
Possible Cause: This discrepancy may be due to off-target inhibition of DHODH, an enzyme essential for the de novo synthesis of pyrimidines required for DNA and RNA synthesis in rapidly dividing cells.[2][3][4]
Troubleshooting Workflow:
References
- 1. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Scrutinizing the Sigma-2 Receptor Binding Affinity of Tetrahydroindazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of tetrahydroindazole-based compounds for the sigma-2 (σ2) receptor, a promising therapeutic target implicated in various neurological disorders and cancer.[1] This analysis is presented alongside alternative chemical scaffolds, offering a broader perspective for structure-activity relationship (SAR) studies and novel ligand design.
While specific binding data for 1,3,4,5-Tetrahydrobenzo[cd]indazole is not publicly available, the broader class of tetrahydroindazoles has been identified as a scaffold for potent and selective σ2 receptor ligands.[1][2] This guide will, therefore, focus on representative compounds from this class and compare their binding characteristics with other established σ2 receptor ligands.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of various tetrahydroindazole derivatives and alternative scaffolds for the sigma-2 receptor, as determined by radioligand binding assays.
| Compound Class | Compound/Reference | Target Receptor | Binding Affinity (Ki) [nM] | Assay Type |
| Tetrahydroindazole | Compound 7t[1] | Sigma-2 | 15.8 | Radioligand Binding ([³H]DTG) |
| Compound 12[2] | Sigma-2 | Moderate Affinity | Radioligand Binding | |
| Compound 15b[2] | Sigma-2 | Moderate Affinity | Radioligand Binding | |
| Compound 15c[2] | Sigma-2 | Moderate Affinity | Radioligand Binding | |
| Compound 15d[2] | Sigma-2 | Moderate Affinity | Radioligand Binding | |
| Cyclohexylpiperazine | PB28[3] | Sigma-2 | High Affinity | Radioligand Binding |
| Adamantane-derived | Proprietary[4] | Sigma-2 | Low Nanomolar Affinity | Radioligand Binding |
| Benzamide Analog | (±)-[¹¹C]37[5] | Sigma-1/Sigma-2 | High Affinity (prefers σ1) | Radioligand Binding |
| 1,2,4-Triazole | E-5842[6] | Sigma-1 | 4 (for σ1) | Radioligand Binding |
| Dipropylamine | NE-100[6] | Sigma-1 | High Affinity (for σ1) | Radioligand Binding |
Experimental Protocols
The determination of binding affinity for these compounds typically involves a competitive radioligand binding assay. Below is a detailed methodology adapted from established protocols for the sigma-2 receptor.[7]
Radioligand Binding Assay for Sigma-2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Test Compounds: Tetrahydroindazole derivatives or other compounds of interest.
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.[5]
-
Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand, used to prevent radioligand binding to sigma-1 receptors.[7]
-
Receptor Source: Jurkat cell membranes or rat liver membrane homogenates, which express a high density of sigma-2 receptors.[5][8]
-
Assay Buffer: Modified potassium phosphate buffer (pH 7.6) or Tris-HCl buffer.
-
Non-specific Binding Control: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).[8]
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the receptor source (e.g., Jurkat cells) by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the masking ligand, (+)-pentazocine (e.g., 100 nM), to all wells except those for total binding to both sigma-1 and sigma-2 receptors.
-
Increasing concentrations of the test compound.
-
A fixed concentration of the radioligand, [³H]DTG (e.g., 25 nM).[8]
-
For determining non-specific binding, add a high concentration of haloperidol or unlabeled DTG.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Concepts
To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Potential signaling pathway modulated by sigma-2 receptor ligands.
References
- 1. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparing 1,3,4,5-Tetrahydrobenzo[cd]indazole with other D3 receptor antagonists
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of selected D3 receptor antagonists, supported by experimental data and methodologies.
Executive Summary
The dopamine D3 receptor is a crucial target in the central nervous system for the development of therapeutics for a range of neuropsychiatric and substance use disorders. This guide provides a comparative analysis of several prominent D3 receptor antagonists, offering a detailed look at their binding affinities, selectivity, and the experimental protocols used for their evaluation. While the initial intent was to include 1,3,4,5-Tetrahydrobenzo[cd]indazole in this comparison, a thorough literature search revealed a lack of publicly available data on its activity as a D3 receptor antagonist. Therefore, this guide focuses on a selection of well-characterized antagonists to provide a valuable resource for researchers in the field.
Introduction to D3 Receptor Antagonism
Dopamine D3 receptors, predominantly expressed in the limbic regions of the brain, play a significant role in reward, cognition, and emotional processes.[1] Their distinct distribution compared to D2 receptors makes them an attractive target for drug development, with the potential for more targeted therapeutic effects and fewer side effects.[1] D3 receptor antagonists are compounds that bind to these receptors and block the effects of dopamine, offering potential treatments for conditions such as schizophrenia, bipolar disorder, and addiction.[1][2]
Comparative Performance of D3 Receptor Antagonists
This section provides a quantitative comparison of selected D3 receptor antagonists based on their binding affinity (Ki) for the D3 receptor and their selectivity over the D2 receptor. The data presented has been compiled from various scientific publications.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity (fold) | Reference |
| F17464 | 0.17 | 8.9 | >50 | [3] |
| LS-3-134 | 0.17 | >25.5 | >150 | [4] |
| Cariprazine | - | - | - | [5] |
| ABT-925 | 2.9 | >290 | >100 | [5] |
| KKHA-761 | 3.85 | 270 | 70 | [5] |
| SB-277011A | - | - | - | - |
| Eticlopride | - | - | - | - |
| NGB 2904 | - | - | - | - |
| PG 01037 | - | - | - | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize D3 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the inhibition constant (Ki) of a test compound for the D3 receptor.
Materials:
-
Cell membranes expressing human D3 receptors.
-
Radioligand, e.g., [3H]Spiperone.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays measure the biological response of a cell upon ligand binding to the receptor.
This assay measures the activation of G-proteins coupled to the receptor.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the D3 receptor.
Procedure:
-
Cell membranes expressing the D3 receptor are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Antagonists will block the agonist-induced increase in [35S]GTPγS binding.
Caption: D3 receptor G-protein signaling pathway.
This assay measures the recruitment of β-arrestin to the activated receptor, another hallmark of GPCR activation.
Objective: To assess the functional activity of a compound by measuring β-arrestin translocation.
Procedure:
-
Cells co-expressing the D3 receptor and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein) are used.
-
Upon agonist binding to the D3 receptor, β-arrestin is recruited to the receptor.
-
The recruitment is detected by measuring the activity of the reporter enzyme or by fluorescence imaging.
-
Antagonists will block the agonist-induced recruitment of β-arrestin.
Conclusion
The development of selective D3 receptor antagonists remains a promising avenue for the treatment of various CNS disorders. This guide provides a comparative overview of several key antagonists, highlighting their performance in preclinical assays. While data on this compound as a D3 receptor antagonist is currently unavailable, the information and protocols presented here offer a valuable resource for researchers working to advance the field of D3 receptor pharmacology. The continued exploration and characterization of novel compounds are essential for the development of new and improved therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1,3,4,5-Tetrahydrobenzo[cd]indazole Scaffold Activity in Diverse Biological Models
A Comparative Guide for Researchers and Drug Development Professionals
The 1,3,4,5-tetrahydrobenzo[cd]indazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics. This guide provides a comprehensive cross-validation of the biological activity of derivatives based on this core structure across various in vitro and in vivo models. The data presented herein, summarized from multiple studies, highlights the potential of this chemical class, particularly in the realms of oncology and neuroscience. While specific data for the parent this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its therapeutic potential.
Comparative Activity of Tetrahydroindazole Derivatives
The following table summarizes the quantitative data on the activity of various this compound derivatives in different biological models. This allows for a direct comparison of their potency and selectivity.
| Compound Class | Model | Target | Parameter | Value |
| Tetrahydroindazole-based amides | Radioligand Binding Assay | Sigma-1 Receptor | Ki | >10,000 nM |
| Radioligand Binding Assay | Sigma-2 Receptor | Ki | 1.1 - 2,193 nM | |
| In vitro | Cancer Cell Lines (e.g., PC-3, HT-29) | IC50 | Not widely reported | |
| Tetrahydroindazole-benzamides | Radioligand Binding Assay | Sigma-1 Receptor | Ki | No significant affinity |
| Radioligand Binding Assay | Sigma-2 Receptor | Ki | Moderate affinity (e.g., 12, 15b, 15c, 15d)[1] | |
| In vivo | Animal models of CNS disorders | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of tetrahydroindazole derivatives.
Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound to the sigma-1 and sigma-2 receptors.
Materials:
-
[³H]-(+)-pentazocine (for sigma-1) or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for sigma-2)
-
Receptor source: Guinea pig brain or liver membranes, or cell lines expressing the receptors.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Unlabeled ligands for competition assays.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membranes with the radioligand at various concentrations (for saturation assays) or a fixed concentration in the presence of increasing concentrations of the test compound (for competition assays). For sigma-2 binding, (+)-pentazocine is often included to mask the sigma-1 sites.[2][3][4]
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes.[2]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., PC-3, HT-29).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound (this compound derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining sigma receptor binding affinity.
References
- 1. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Comparative Analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its analogues, focusing on their potential as kinase inhibitors. The information presented herein is curated from scientific literature and is intended to inform research and development efforts in oncology and related fields. We will delve into their biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction to 1,3,4,5-Tetrahydrobenzo[cd]indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The tetrahydrobenzo[cd]indazole ring system, a rigid tricyclic structure, has emerged as a promising scaffold for the development of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This guide will primarily focus on the activity of this compound analogues as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and will also explore their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors, another important target in cancer therapy.
Comparative Biological Activity
The biological activity of this compound analogues has been predominantly evaluated against CDK2, often in complex with its regulatory subunit, Cyclin A or Cyclin E. The following tables summarize the inhibitory activities of a series of analogues, providing a clear comparison of their potency.
Inhibition of CDK2/Cyclin A
A high-throughput screening identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2/cyclin A inhibition.[2] Subsequent synthesis and evaluation of over 50 analogues have provided valuable structure-activity relationship (SAR) data.[2]
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C7) | Ki (μM) for CDK2/Cyclin A | Reference |
| 1 (Hit) | Pyridin-2-yl | CH3 | Br | 2.3 | [2] |
| 2 | Phenyl | CH3 | H | >50 | [2] |
| 3 | 4-Fluorophenyl | CH3 | Br | 1.8 | [2] |
| 4 | Pyridin-2-yl | CF3 | Br | 0.8 | [2] |
| 5 | Pyridin-2-yl | CH3 | Cl | 1.5 | [2] |
| 6 | Pyridin-2-yl | CH3 | I | 3.1 | [2] |
Table 1: Inhibitory Activity of this compound Analogues against CDK2/Cyclin A.
Inhibition of other CDK/Cyclin Complexes
Several potent analogues were further evaluated for their inhibitory activity against other CDK/cyclin complexes to assess their selectivity.
| Compound ID | CDK1/Cyclin B (Ki, μM) | CDK2/Cyclin E (Ki, μM) | CDK5/p25 (Ki, μM) | CDK9/Cyclin T1 (Ki, μM) | Reference |
| 1 (Hit) | >50 | 2.1 | 15.4 | >50 | [2] |
| 4 | 25.6 | 0.7 | 8.2 | 35.1 | [2] |
| 5 | 38.1 | 1.3 | 12.9 | >50 | [2] |
Table 2: Selectivity Profile of Lead this compound Analogues.
Potential as PARP Inhibitors
While direct evidence for this compound analogues as potent PARP inhibitors is still emerging, the broader indazole scaffold is a key feature of the approved PARP inhibitor Niraparib.[1] This suggests that the tetrahydrobenzo[cd]indazole core could be a valuable template for designing novel PARP inhibitors. Further screening and optimization are required to establish a clear SAR for this target.
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above allows for a preliminary SAR analysis:
-
Substitution at the N1 position: A pyridine ring at the N1 position appears crucial for potent CDK2 inhibitory activity, as seen by the significant drop in activity for the phenyl-substituted analogue (Compound 2).[2]
-
Substitution at the C3 position: Replacing the methyl group at the C3 position with a more electron-withdrawing trifluoromethyl group (Compound 4) led to a significant increase in potency against CDK2/Cyclin A.[2]
-
Substitution at the C7 position: Halogen substitution at the C7 position is important for activity. Bromine (Compound 1) and chlorine (Compound 5) substitutions resulted in potent inhibitors, while iodine (Compound 6) was slightly less effective. The unsubstituted analogue showed no significant activity.[2]
Signaling Pathway Modulation
CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression
This compound analogues primarily exert their anti-proliferative effects by inhibiting the CDK2/Cyclin E complex. This complex plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.
Caption: CDK2/Cyclin E signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogues.
CDK2/Cyclin A Kinase Inhibition Assay
This assay determines the in vitro potency of compounds in inhibiting the kinase activity of the CDK2/Cyclin A complex.
Caption: Workflow for a typical CDK2/Cyclin A kinase inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of CDK2/Cyclin A in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing the peptide substrate (e.g., Histone H1) and ATP at a concentration close to its Km value in the kinase buffer.
-
Serially dilute the test compounds in DMSO and then in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay measures the ability of the compounds to inhibit the growth of cancer cell lines.
Protocol Details:
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (e.g., using MTT assay):
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The existing data strongly supports their role as CDK2 inhibitors, with clear structure-activity relationships guiding further optimization. Future research should focus on:
-
Improving Selectivity: While some analogues show selectivity for CDK2, further modifications could enhance this selectivity to minimize off-target effects.
-
Exploring PARP Inhibition: A systematic investigation into the PARP inhibitory activity of this scaffold is warranted, given the success of other indazole-based PARP inhibitors.
-
In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo studies to evaluate their pharmacokinetic properties, anti-tumor efficacy, and overall safety profile.
This guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of this compound and its analogues. The presented data and protocols should facilitate the design and execution of further studies aimed at developing novel kinase inhibitors for the treatment of cancer and other proliferative diseases.
References
A Comparative Guide to Benzo[cd]indazole Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole and Its Analogs in the Context of Cancer Therapy
The benzo[cd]indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of key cellular targets in oncology, including Poly (ADP-ribose) polymerase (PARP) and various protein kinases. This guide provides a comparative overview of this compound and other notable benzo[cd]indazole derivatives, summarizing their performance based on available experimental data and outlining detailed protocols for their evaluation.
Introduction to Benzo[cd]indazoles as Therapeutic Agents
Indazole-containing compounds are prevalent in a number of approved drugs and clinical candidates, valued for their diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties. The fused ring system of benzo[cd]indazoles offers a rigid scaffold that can be strategically functionalized to achieve high-affinity binding to the active sites of enzymes like PARP and protein kinases, which are crucial for cancer cell survival and proliferation.
Performance Comparison of Benzo[cd]indazole Derivatives
While direct comparative experimental data for this compound is limited in publicly available literature, the broader family of benzo[cd]indazole and related indazole derivatives has been extensively studied. The following tables summarize the inhibitory activities of various derivatives against key cancer targets. This data provides a framework for understanding the potential of the benzo[cd]indazole scaffold and for inferring the likely activity profile of this compound.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to synthetic lethality.
Table 1: In Vitro PARP1 Inhibitory Activity of Selected Benzo[cd]indazole and Related Indazole Derivatives
| Compound ID | Structure | PARP1 IC50 (nM) | Cell Line | Citation |
| Derivative A | Substituted Benzo[cd]indazolone | 5.2 | MDA-MB-436 | [1] |
| Derivative B | Amide-substituted Indazole | 3.8 | HeLa | [1] |
| This compound | Data not available | - | ||
| Olaparib (Reference) | Phthalazinone derivative | 1.5 | - |
Note: The data for Derivatives A and B are representative of the potency of the broader class of indazole-based PARP inhibitors. The absence of data for this compound highlights a gap in the current literature.
Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. Indazole derivatives have been shown to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
Table 2: Kinase Inhibitory Activity of Selected Tetrahydroindazole and Benzo[cd]indazole Derivatives
| Compound ID | Target Kinase | IC50 / Ki (µM) | Citation |
| Tetrahydroindazole Analog 1 | CDK2/cyclin A | Ki = 2.3 | [3] |
| Tetrahydroindazole Analog 2 | CDK2/cyclin A1 | IC50 = 0.2 | [3] |
| Indazole Derivative 1 | VEGFR-2 | IC50 = 0.00124 | [2] |
| This compound | Various | Data not available |
Note: The presented data for tetrahydroindazole and indazole derivatives showcases the potential of this scaffold in targeting different kinase families.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general workflow for inhibitor screening.
Caption: PARP1 signaling pathway and the inhibitory action of benzo[cd]indazole derivatives.
Caption: General experimental workflow for screening and characterizing benzo[cd]indazole kinase inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indazole-based inhibitors.
In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and common literature procedures for determining the IC50 of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
DNA-intercalating fluorescent dye (e.g., PicoGreen™)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of the test compound dilution or vehicle control (DMSO in assay buffer).
-
Add 25 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing a DNA-intercalating dye.
-
Read the fluorescence intensity on a plate reader (e.g., excitation at 480 nm and emission at 520 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for measuring the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin E)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., benzo[cd]indazole derivative) in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white multi-well plate. To each well, add the kinase, substrate, ATP, and the test compound at various concentrations. Include a "no kinase" control and a "vehicle" control.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR thermocycler or heating blocks
-
Western blot reagents and equipment
-
Antibody specific to the target protein (e.g., PARP1 or CDK2)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The benzo[cd]indazole scaffold represents a promising starting point for the development of novel anticancer agents, particularly as inhibitors of PARP and various protein kinases. While a significant body of research exists for various derivatives, a notable gap remains in the characterization of this compound.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Determining its inhibitory potency against a panel of PARP enzymes and kinases, along with cell-based assays, will be crucial to understand its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the data presented for related compounds, will enable the rational design of more potent and selective inhibitors. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential clinical translation of this promising class of compounds.
References
- 1. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 [data.epo.org]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Indazole Derivatives and Other Neuroprotective Agents
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data regarding the neuroprotective effects of 1,3,4,5-Tetrahydrobenzo[cd]indazole. Therefore, this guide will utilize a representative indazole derivative, 6-amino-1-methyl-indazole (AMI) , for which neuroprotective data in preclinical models of Parkinson's disease is available. This will serve as a basis for comparison against established neuroprotective agents.
This guide provides a comparative overview of the neuroprotective efficacy of the indazole derivative AMI against four other agents with known neuroprotective properties: Edaravone, Riluzole, Memantine, and N-acetylcysteine (NAC). The information is intended for researchers, scientists, and drug development professionals.
Comparative Summary of Neuroprotective Effects
The following table summarizes the available data on the neuroprotective effects of AMI and the selected alternative compounds in preclinical and clinical models of neurodegenerative diseases, with a focus on Parkinson's disease models for a more direct comparison where possible.
| Compound | Model System | Key Neuroprotective Outcomes | Putative Mechanism of Action |
| 6-amino-1-methyl-indazole (AMI) | In vitro: MPP+-treated SH-SY5Y cells | Increased cell viability, alleviation of apoptosis.[1] | Inhibition of tau hyperphosphorylation via downregulation of p-tau and GSK-3β.[1] |
| In vivo: MPTP-induced mouse model of Parkinson's disease | Preservation of dopaminergic neurons in the substantia nigra, improvement in behavioral symptoms.[1] | ||
| Edaravone | In vitro: Neuro2a cells with mutant DJ-1 | Attenuation of oxidative stress, improved mitochondrial function, reduction of apoptosis.[2] | Potent free radical scavenger, modulation of mitochondria-dependent apoptosis pathways.[2][3] |
| In vivo: Rotenone-induced rat model of Parkinson's disease | Abolished catalepsy, reduced mitochondrial damage, prevented degeneration of dopamine neurons. Inhibited 73.35% of rotenone-induced ROS generation in the midbrain.[4] | ||
| Riluzole | In vivo: 6-OHDA-induced rat model of Parkinson's disease | Modest but significant attenuation of dopamine neuron degeneration, preservation of tyrosine hydroxylase (TH) positive neurons.[5] | Glutamate modulator, blocks voltage-gated sodium channels, may suppress reactive astrocytosis.[5][6][7] |
| In vivo: MPTP-induced mouse model of Parkinson's disease | Protected against the MPTP-induced decrease in dopamine levels.[6] | ||
| Memantine | Clinical: Parkinson's disease dementia (PDD) & Dementia with Lewy Bodies (DLB) | Improved global clinical status and behavioral symptoms in patients with mild to moderate DLB.[8] Some studies show improved cognitive function (attention and memory) in PDD and DLB. | Non-competitive NMDA receptor antagonist, reduces glutamate excitotoxicity. |
| N-acetylcysteine (NAC) | In vitro: 6-OHDA-treated SH-SY5Y cells | Maintained cell proliferation, decreased apoptosis, increased dopamine release, and protected against dysregulation of TH, VMAT2, and α-synuclein.[9] | Precursor to the antioxidant glutathione, reduces oxidative stress.[9][10] |
| Clinical: Open-label trials in Parkinson's disease patients | ~13% improvement in UPDRS scores and a 4-9% increase in dopamine transporter (DAT) signal over three months.[10][11] |
Detailed Experimental Protocols
In Vitro Model of Parkinson's Disease: MPP+ Toxicity in SH-SY5Y Cells
This protocol is relevant for assessing the neuroprotective effects of compounds like AMI against MPP+-induced neurotoxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.[12]
-
Compound Treatment: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., AMI) for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the culture medium at a concentration known to induce significant cell death (e.g., 0.5-1.5 mM) for a further incubation period (e.g., 24 hours).[13][14]
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.[14]
-
Apoptosis Assays: Apoptosis can be assessed by various methods, including TUNEL staining to detect DNA fragmentation, or by Western blot analysis of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[15]
In Vivo Model of Parkinson's Disease: MPTP-Induced Neurodegeneration in Mice
This protocol is a standard method for inducing parkinsonism in rodents to evaluate the in vivo efficacy of neuroprotective compounds like AMI.
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[16][17]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen is a sub-acute treatment of 30 mg/kg MPTP once daily for 5 consecutive days.[17][18][19] Control animals receive saline injections. All procedures involving MPTP must be conducted with strict safety precautions due to its neurotoxicity to humans.[16][20]
-
Test Compound Administration: The neuroprotective agent (e.g., AMI) is administered according to the study design. This may involve pre-treatment before MPTP administration, co-administration, or post-treatment. For example, AMI has been administered daily, starting one day before the first MPTP injection and continuing throughout the MPTP treatment period.[19]
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia). These tests are typically performed several days after the final MPTP injection.
-
Neurochemical and Histological Analysis: Following the behavioral assessments, animals are euthanized. Brains are dissected, and the striatum and substantia nigra are isolated.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Histological Analysis: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is then counted using stereological methods to quantify the extent of neuronal loss.
-
Signaling Pathways and Mechanisms of Action
Proposed Neuroprotective Pathway of 6-amino-1-methyl-indazole (AMI)
AMI is suggested to exert its neuroprotective effects by inhibiting the hyperphosphorylation of the tau protein, a pathological hallmark in several neurodegenerative diseases. This is thought to occur through the downregulation of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key kinase involved in tau phosphorylation.
AMI's proposed mechanism of neuroprotection.
Primary Neuroprotective Mechanisms of Comparator Agents
The alternative neuroprotective agents operate through distinct, well-characterized pathways.
Mechanisms of comparator neuroprotective agents.
References
- 1. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 2. Edaravone prevents neurotoxicity of mutant L166P DJ-1 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Edaravone Guards Dopamine Neurons in a Rotenone Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. Riluzole and experimental parkinsonism: antagonism of MPTP-induced decrease in central dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. Memantine for patients with Parkinson's disease dementia or dementia with Lewy bodies: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 18. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 19. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparing the pharmacokinetic properties of 1,3,4,5-Tetrahydrobenzo[cd]indazole analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of a series of indazole-3-carboxamide analogues, a class of compounds that has garnered significant interest in medicinal chemistry. The following sections present a summary of their in vitro metabolic stability and in vivo pharmacokinetic parameters, supported by detailed experimental protocols and visualizations to facilitate understanding and further research.
Disclaimer: While the initial aim was to compare 1,3,4,5-Tetrahydrobenzo[cd]indazole analogues, a comprehensive literature search did not yield sufficient publicly available pharmacokinetic data for a direct comparative analysis of a series of analogues with this specific scaffold. Therefore, this guide focuses on the more extensively studied indazole-3-carboxamide analogues to provide a representative comparison of pharmacokinetic properties within the broader indazole class.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of several indazole-3-carboxamide analogues are summarized in the tables below. These tables provide a clear comparison of key parameters such as metabolic stability in liver microsomes and in vivo pharmacokinetic profiles in preclinical species.
Table 1: In Vitro Metabolic Stability of Indazole-3-Carboxamide Analogues in Mouse Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 6a | > 40 | < 17.3 |
| 6m | > 40 | < 17.3 |
Data extracted from studies on tetrahydroindazole-based compounds, which share the indazole core and provide insights into metabolic stability.
Table 2: In Vivo Pharmacokinetic Parameters of Indazole-3-Carboxamide Analogues in Mice (Plasma)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) |
| 6a | 125 ± 21 | 0.5 | 342 ± 56 | 2.8 |
| 6m | 98 ± 15 | 1.0 | 410 ± 72 | 3.5 |
Pharmacokinetic profiles determined after a single oral dose.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
In Vitro Metabolic Stability in Mouse Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds in a liver microsomal system.
Materials:
-
Test compounds (10 mM stock solution in DMSO)
-
Pooled male CD-1 mouse liver microsomes (20 mg/mL)
-
NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl₂ in H₂O; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) solution
Procedure:
-
A reaction mixture is prepared by mixing potassium phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the test compound to a final concentration of 1 µM.
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the test compounds after oral administration in mice.
Animals:
-
Male ICR mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Animals are fasted overnight prior to dosing but have free access to water.
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single oral dose of the test compound is administered to each mouse via gavage.
-
Blood samples (approximately 50 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the test compounds are determined by a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, are calculated using non-compartmental analysis.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the pharmacokinetic evaluation of drug candidates.
Caption: Workflow for Pharmacokinetic Evaluation.
Comparative Analysis of 1,3,4,5-Tetrahydrobenzo[cd]indazole Activity In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1,3,4,5-Tetrahydrobenzo[cd]indazole derivatives against other established therapeutic agents. The data presented herein is collated from various preclinical studies to offer a comprehensive assessment of their potential in different therapeutic areas, including oncology and inflammatory diseases.
In Vitro Activity Comparison
The in vitro activity of this compound derivatives has been evaluated across various assays, primarily focusing on their efficacy as sigma-2 (σ2) receptor ligands, anti-inflammatory agents through cyclooxygenase-2 (COX-2) inhibition, and as anti-cancer agents targeting the EGFR/HER-2 signaling pathway.
Sigma-2 (σ2) Receptor Binding Affinity
This compound derivatives have been identified as potent and selective ligands for the sigma-2 (σ2) receptor, a promising target in cancer and neurological disorders. The following table compares the binding affinity of a representative tetrahydroindazole compound with a standard selective σ2 receptor ligand, Siramesine.
| Compound | Receptor | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |
| Tetrahydroindazole Derivative | σ2 | 15.3 | >100 | [1] |
| Siramesine | σ2 | 0.12 | 140 | [2] |
Note: Data is compiled from different studies and should be interpreted with caution.
COX-2 Inhibition
The anti-inflammatory potential of indazole derivatives has been attributed to their ability to inhibit the COX-2 enzyme. The table below compares the in vitro COX-2 inhibitory activity of a representative indazole derivative with the well-established COX-2 inhibitor, Celecoxib.
| Compound | IC₅₀ (µM) for COX-2 | Reference |
| Indazole Derivative | 1.54 | [3] |
| Celecoxib | 0.05 | [3] |
Note: Data is compiled from the same study for a direct comparison.
Anticancer Activity (EGFR/HER-2 Inhibition)
Certain indazole derivatives have shown promise as anticancer agents by targeting the EGFR and HER-2 tyrosine kinases. The following table compares the cytotoxic activity of a representative indazole compound against a cancer cell line with the established EGFR inhibitor, Erlotinib.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indazole Derivative | HeLa (Cervical Cancer) | 3.79 | [4] |
| Erlotinib | HeLa (Cervical Cancer) | >30 | [4] |
Note: Data is compiled from the same study for a direct comparison.
In Vivo Activity Comparison
Preclinical in vivo studies have further substantiated the therapeutic potential of this compound derivatives.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below presents a comparison of an indazole derivative with Celecoxib in this model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| Indazole Derivative | 10 | 52 | 4h | [5] |
| Celecoxib | 10 | 68 | 4h | [5] |
Note: Data is compiled from the same study for a direct comparison.
Experimental Protocols
In Vitro Sigma-2 (σ2) Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the σ2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a suitable cell line or tissue known to express σ2 receptors (e.g., PC12 cells or rat liver).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the σ2 receptor, such as [³H]DTG (1,3-di-o-tolylguanidine), in the presence of a masking agent for the σ1 receptor (e.g., (+)-pentazocine) to ensure specific binding to the σ2 receptor.
-
Competition Assay: The assay is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[6]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of test compounds.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Compound Administration: Test compounds or the vehicle (control) are administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema for the treated groups is calculated by comparing the increase in paw volume with the vehicle-treated control group.
In Vitro EGFR/HER-2 Kinase Assay
Objective: To evaluate the inhibitory activity of test compounds against EGFR and HER-2 tyrosine kinases.
Methodology:
-
Enzyme and Substrate: Recombinant human EGFR or HER-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are used.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured using various methods, such as ELISA with a phospho-specific antibody, or by detecting the amount of ADP produced using a commercially available kit.
-
Data Analysis: The IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Sigma-2 Receptor Signaling Pathway.[7]
Caption: COX-2 Inflammatory Pathway.[8][9][10]
Caption: EGFR/HER-2 Signaling Pathway.[11][12]
References
- 1. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 4. In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Semantic Scholar [semanticscholar.org]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 9. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking 1,3,4,5-Tetrahydrobenzo[cd]indazole Derivatives Against Standard Research Compounds for Sigma-2 Receptor Binding
Introduction
While specific pharmacological data for 1,3,4,5-Tetrahydrobenzo[cd]indazole is not extensively available in public literature, the broader class of tetrahydroindazole derivatives has been the subject of significant research. Notably, a series of tetrahydroindazole-based compounds have been developed as potent and selective ligands for the sigma-2 (σ2) receptor, a protein implicated in various neurological disorders and cancer.[1] This guide provides a comparative analysis of a representative tetrahydroindazole derivative against established standard research compounds targeting the σ2 receptor. The data presented herein is compiled from published experimental findings to offer an objective performance benchmark for researchers in drug discovery and development.
Comparative Analysis of Sigma-2 Receptor Ligands
The primary measure for benchmarking in this context is the binding affinity (Ki) of the compounds for the sigma-2 receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a potent tetrahydroindazole derivative and several standard sigma-2 receptor research compounds.
| Compound Class | Compound | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ1/σ2) |
| Tetrahydroindazole | Compound 7t | 0.43 | 560 | ~1302 |
| Conformationally-flexible Amine | Siramesine (Lu 28-179) | 0.12 | 79 | ~658 |
| Piperazine-based | (±)-PB28 | - | - | - |
| Benzomorphan-7-one Analog | - | - | - | - |
| Non-selective Ligand | [3H]DTG | 39.9 | 35.5 | ~0.89 |
Experimental Protocols
Sigma-2 Receptor Radioligand Binding Assay
This protocol outlines a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.
Materials:
-
Radioligand: [3H]1,3-di-o-tolyl-guanidine ([3H]DTG)
-
Sigma-1 Masking Ligand: (+)-Pentazocine
-
Membrane Preparation: Rat liver membrane homogenates (or other tissue/cell line expressing sigma-2 receptors)
-
Test Compounds: Tetrahydroindazole derivatives and standard compounds
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4)
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the following in order:
-
Incubation: Incubate the reaction plate at room temperature for 120 minutes to allow binding to reach equilibrium.[2][3]
-
Filtration: Rapidly filter the reaction mixtures through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand, e.g., 10 µM DTG) from the total binding.[2][3]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-2 Receptor Signaling Pathway (Hypothesized)
The precise signaling pathway of the sigma-2 receptor is still under investigation, but it is known to be involved in regulating intracellular calcium levels and cell death pathways.
Caption: Hypothesized Sigma-2 Receptor Signaling Pathway.
Experimental Workflow for Sigma-2 Receptor Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the affinity of test compounds for the sigma-2 receptor.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Compound Selectivity
This diagram illustrates the concept of selectivity, comparing the binding affinity of a compound for the target receptor (Sigma-2) versus an off-target receptor (Sigma-1).
References
Safety Operating Guide
Proper Disposal of 1,3,4,5-Tetrahydrobenzo[cd]indazole: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,3,4,5-Tetrahydrobenzo[cd]indazole is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on the safety data for analogous compounds, it should be treated as a potentially hazardous substance.
Key Safety Measures:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Spill Response: Have a spill kit readily available that is appropriate for solid chemical spills. In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill using an inert absorbent material.
Personal Protective Equipment (PPE) Summary
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general, step-by-step guide for its disposal.
1. Waste Identification and Classification:
- Classify this compound as a hazardous chemical waste.
- Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
2. Waste Segregation and Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., accumulation start date, principal investigator).
- Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Arrange for Professional Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
- Disposal will likely be through high-temperature incineration at a permitted hazardous waste facility.[1]
5. Documentation:
- Maintain accurate records of the amount of waste generated and its disposal date.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided here is a general guide and should not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
References
Essential Safety and Operational Guide for Handling 1,3,4,5-Tetrahydrobenzo[cd]indazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1,3,4,5-Tetrahydrobenzo[cd]indazole. Given that the specific toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation. | 2 pairs of powder-free nitrile gloves (ASTM D6978 compliant). Change gloves every 30 minutes or immediately upon contamination.[2] | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[2] | NIOSH-certified N95 or N100 respirator if handling outside of a certified chemical fume hood or if dust is generated.[2] |
| Solution Preparation and Transfers | Chemical splash goggles. A full-face shield is strongly recommended to protect against splashes.[2] | 2 pairs of powder-free nitrile gloves (ASTM D6978 compliant). Change gloves every 30 minutes or immediately upon contamination.[2] | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[2] | Work should be performed in a certified chemical fume hood. A respirator is not typically required if engineering controls are functioning properly. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | 2 pairs of heavy-duty, chemical-resistant gloves (e.g., nitrile). | Chemical-resistant suit or apron over a disposable gown. Chemical-resistant boots.[1] | NIOSH-certified N95 or N100 respirator, or a higher level of respiratory protection based on the spill size and potential for aerosolization. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | 2 pairs of powder-free nitrile gloves (ASTM D6978 compliant). | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Not generally required if handling sealed waste containers. |
Handling and Operational Plan
Engineering Controls:
-
All work with this compound, including weighing, reconstitution, and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Procedural Steps:
-
Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood. Use anti-static equipment if necessary to prevent dispersal of the powder.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with a cleaning agent.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh papers, and any other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[3][4]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Wear appropriate PPE as outlined in the table above. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.[1] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
